molecular formula C15H24O3 B15590141 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Cat. No.: B15590141
M. Wt: 252.35 g/mol
InChI Key: ZOEYQETWCHEROV-SFVWDYPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a useful research compound. Its molecular formula is C15H24O3 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

4-hydroxy-4-methyl-2-[(3S)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one

InChI

InChI=1S/C15H24O3/c1-10(2)12(6-5-11(3)16)13-9-15(4,18)8-7-14(13)17/h9-10,12,18H,5-8H2,1-4H3/t12-,15?/m0/s1

InChI Key

ZOEYQETWCHEROV-SFVWDYPZSA-N

Origin of Product

United States

Foundational & Exploratory

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Technical Guide to its Natural Source and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid natural product that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, available data on its biological activity, and general methodologies relevant to its extraction and characterization. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The principal natural source of this compound is the leaves of the plant species Casearia sylvestris.[1] This finding is supported by phytochemical studies aimed at identifying and characterizing the chemical constituents of this plant.[2] In addition to Casearia sylvestris, this compound has also been isolated from the plant Chimonanthus grammatus.

Quantitative Data

Detailed quantitative data regarding the yield of this compound from Casearia sylvestris leaves is not extensively reported in the currently available literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, season of harvest, and the specific variety of the plant. Further research is required to establish a standardized yield of this compound from its natural source.

Biological Activity

The biological activity of this compound has been investigated in preliminary studies. Notably, it has demonstrated antimicrobial properties. The available quantitative data on its biological activity is summarized in the table below.

Biological ActivityTest OrganismMeasurementResult
AntimicrobialStaphylococcus aureusIC5013.51 µg/mL

Table 1: Summary of Quantitative Biological Activity Data for this compound

Experimental Protocols

While the definitive, detailed experimental protocol for the isolation of this compound from Casearia sylvestris as published by Wang et al. (2009) in Fitoterapia is not fully accessible, a general methodology for the isolation of sesquiterpenoids from plant material can be outlined. This generalized protocol serves as a guide for researchers aiming to isolate this compound.

General Protocol for Isolation of Sesquiterpenoids from Casearia sylvestris Leaves:

  • Plant Material Collection and Preparation:

    • Fresh leaves of Casearia sylvestris are collected and authenticated.

    • The leaves are air-dried in the shade to prevent the degradation of thermolabile compounds and then ground into a fine powder.

  • Extraction:

    • The powdered leaf material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period.

    • The extraction process is typically repeated multiple times to ensure the exhaustive removal of secondary metabolites.

    • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Each fraction is concentrated, and the fraction containing the target compound (typically the less polar fractions for sesquiterpenoids) is selected for further purification.

  • Chromatographic Purification:

    • The selected fraction is subjected to a series of chromatographic techniques to isolate the pure compound.

    • Column Chromatography: The fraction is initially purified by column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a suitable column (e.g., C18) with an appropriate mobile phase to yield the pure this compound.

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed using various spectroscopic techniques.

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the complete chemical structure and stereochemistry.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Visualizations

The following diagrams illustrate a generalized workflow for natural product isolation and a conceptual framework for natural product-based drug discovery.

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Identification Collection Collection of Casearia sylvestris leaves Drying Air Drying Collection->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning ColumnChromatography Column Chromatography (Silica Gel) Partitioning->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureCompound Pure Compound: 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS, IR) PureCompound->StructureElucidation drug_discovery_pathway Source Natural Source (Casearia sylvestris) Isolation Isolation of Bioactive Compound Source->Isolation Screening Biological Screening (e.g., Antimicrobial Assays) Isolation->Screening Hit Hit Compound: 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Clinical->Drug

References

Technical Guide: 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the natural product 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from the leaves of Casearia sylvestris.[1][2][3] This guide details its discovery, physicochemical properties, and the experimental methodologies for its isolation and characterization. All available quantitative data is presented in a structured format to facilitate analysis and comparison. This whitepaper is intended to serve as a foundational resource for researchers investigating this compound for potential applications in drug discovery and development.

Introduction

This compound is a sesquiterpenoid first reported in 2009.[1][3] Natural products, particularly those from the plant kingdom, remain a vital source of novel chemical scaffolds for drug discovery. Sesquiterpenoids, a class of C15 terpenoids, are known to exhibit a wide range of biological activities. This document collates the currently available scientific information on this compound to support further research into its therapeutic potential.

Discovery and Source

The discovery of this compound was the result of phytochemical investigation of the plant species Casearia sylvestris.[1][2][3] The leaves of this plant were collected, processed, and subjected to extraction and chromatographic separation, leading to the isolation of this novel compound.

Experimental Workflow for Discovery

The logical workflow for the discovery and characterization of a novel natural product like this compound is outlined below.

G Workflow for the Discovery of this compound A Plant Material Collection (Leaves of Casearia sylvestris) B Drying and Pulverization A->B C Solvent Extraction B->C D Crude Extract C->D E Chromatographic Separation (e.g., Column Chromatography, HPLC) D->E F Isolation of Pure Compound E->F G Structure Elucidation (NMR, MS, IR) F->G H This compound G->H

Caption: A generalized workflow for the isolation and identification of natural products.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one
CAS Number 226904-40-1[1]
Molecular Formula C15H24O3[3]
Molecular Weight 252.4 g/mol [3]
Appearance Oil[3]
Compound Type Sesquiterpenoid[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][3]

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structural characterization of this compound, based on standard practices in natural product chemistry. The definitive protocol is detailed in Fitoterapia (2009).[1][3]

Plant Material and Extraction
  • Collection: The leaves of Casearia sylvestris were collected.

  • Preparation: The plant material was air-dried and ground to a fine powder.

  • Extraction: The powdered leaves were extracted with a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification
  • Initial Fractionation: The crude extract was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity.

  • Fine Purification: Fractions containing the compound of interest were further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of the isolated compound was determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were recorded to determine the carbon skeleton and the placement of protons and functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Quantitative Data

The following table summarizes the available spectroscopic data for this compound.

Data TypeKey Features
¹³C NMR A ¹³C NMR spectrum is available for this compound[4]
¹H NMR Data not available in initial search results.
Mass Spec. Data not available in initial search results.
IR Spec. Data not available in initial search results.
Optical Rotation Data not available in initial search results.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. The general class of sesquiterpenoids is known to possess a wide array of biological activities, suggesting that this compound could be a candidate for future bioactivity screening.

Should future research elucidate a signaling pathway, a diagrammatic representation would be warranted. For illustrative purposes, a hypothetical signaling pathway is depicted below.

G Hypothetical Signaling Pathway cluster_0 Cellular Environment A 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione B Target Protein A->B Inhibition C Downstream Effector 1 B->C D Downstream Effector 2 C->D E Cellular Response (e.g., Apoptosis) D->E

Caption: An example of a potential signaling pathway diagram.

Conclusion

This compound is a structurally interesting sesquiterpenoid isolated from Casearia sylvestris. This guide has summarized the available information on its discovery and physicochemical properties. Further research is required to fully characterize its spectroscopic properties, elucidate its biological activities, and explore its potential as a lead compound in drug development. The detailed experimental protocols contained within the primary literature, particularly the 2009 Fitoterapia publication, are essential for any future work on this compound.

References

Chemical Composition of Casearia sylvestris Leaf Extract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Casearia sylvestris, a plant species native to Latin America, has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, ulcers, and certain types of cancer.[1][2] Modern scientific research has begun to validate these traditional uses, attributing the plant's pharmacological activities to a rich and diverse array of phytochemicals present in its leaves. This technical guide provides an in-depth overview of the chemical composition of Casearia sylvestris leaf extract, tailored for researchers, scientists, and drug development professionals. The document summarizes quantitative data, details key experimental protocols, and visualizes complex biological and experimental workflows.

Core Chemical Constituents

The leaves of Casearia sylvestris are a rich source of various classes of secondary metabolites. The primary bioactive compounds identified include clerodane diterpenes, flavonoids, phenolic acids, tannins, and a complex mixture of sesquiterpenes in its essential oil.[1][3][4]

Clerodane Diterpenes: The Cytotoxic Powerhouse

A hallmark of the Casearia genus is the presence of clerodane diterpenes, with the most notable being the casearins and casearvestrins.[4][5][6] These compounds are highly oxygenated and possess a characteristic tricyclic structure. Numerous studies have highlighted their potent cytotoxic and antitumor activities.[5][7] Bioactivity-guided fractionation has led to the isolation of a wide array of these compounds, including casearins A-X and casearvestrins A-C.[1][4] The cytotoxic effects of these diterpenes are of significant interest in oncological research.

Flavonoids and Phenolic Compounds: The Antioxidant and Anti-inflammatory Shield

Casearia sylvestris leaf extracts are also rich in flavonoids and other phenolic compounds, which are largely responsible for the plant's antioxidant and anti-inflammatory properties.[3][8] Phytochemical screening has consistently identified the presence of various flavonoids, phenolic acids, and tannins.[3] Quantitative analyses have confirmed substantial amounts of these compounds in different types of extracts. Identified flavonoids include rutin, quercetin, and luteolin.[9]

Essential Oil: A Volatile Mix of Sesquiterpenes

The essential oil extracted from the leaves of Casearia sylvestris is predominantly composed of sesquiterpenes. The specific composition can vary depending on the geographical location and the processing of the leaves (fresh vs. dried).[10] Major components frequently identified include α-zingiberene, bicyclogermacrene, and (E)-caryophyllene.[10][11] The essential oil has demonstrated anti-ulcerogenic and cytotoxic activities.[1][11]

Quantitative Analysis of Phytochemicals

The concentration of key phytochemicals in Casearia sylvestris leaf extracts can vary depending on the extraction method and the specific variety of the plant. The following tables summarize quantitative data reported in the scientific literature.

Table 1: Quantitative Analysis of Non-Volatile Constituents in Casearia sylvestris Leaf Extracts

Compound ClassAnalytical MethodExtract TypeQuantificationReference
Total Phenolic ContentSpectrophotometryEthanolic Extract14.0%[12]
Total FlavonoidsSpectrophotometryHydroalcoholic Extract0.640 g%[13]
Total PolyphenolsSpectrophotometryHydroalcoholic Extract2.22 g%[13]
Caseargrewiin FHPLC-DADEthanolic Extract40.0 mg/g[14]
RutinHPLCMethanolic ExtractVaries by population[15]

Table 2: Chemical Composition of Casearia sylvestris Leaf Essential Oil

CompoundAnalytical MethodPercentage (%)Reference
α-ZingibereneGC-MS50.0[11]
BicyclogermacreneGC-MSVaries by processing[10]
(E)-CaryophylleneGC-MSVaries by processing[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the extraction and analysis of phytochemicals from Casearia sylvestris leaves.

Ethanolic Extraction

Ethanolic extraction is a common method for obtaining a broad spectrum of polar and semi-polar compounds from Casearia sylvestris leaves.

  • Plant Material: Dried and powdered leaves of Casearia sylvestris.

  • Solvent: Ethanol (B145695) (typically 90-95%).

  • Procedure:

    • Macerate the powdered leaves in ethanol at room temperature. A common ratio is 1:10 (plant material:solvent, w/v).[16]

    • The maceration period can range from 7 to 14 days, with occasional agitation.[16]

    • After the maceration period, filter the extract through analytical filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.[16]

    • The extract can be further fractionated using techniques like solid-phase extraction to isolate specific compound classes.[17]

Hydrodistillation for Essential Oil Extraction

Hydrodistillation is the standard method for extracting volatile compounds to obtain the essential oil.

  • Plant Material: Fresh or dried leaves of Casearia sylvestris.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Place the leaves in the flask of the Clevenger apparatus and add a sufficient amount of water to immerse the plant material.

    • Heat the flask to boil the water. The steam will carry the volatile oils from the plant material.

    • The steam and oil vapor mixture is then condensed in a condenser.

    • The condensed liquid (a mixture of water and essential oil) is collected in a separator, where the oil, being less dense, separates from the water.

    • The collected essential oil is then dried over anhydrous sodium sulfate.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

GC-MS is the primary analytical technique for identifying and quantifying the volatile constituents of the essential oil.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: Typically a non-polar capillary column, such as a DB-5ms or HP-5ms.[18]

  • Carrier Gas: Helium or Hydrogen.[18]

  • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at 60°C and ramp up to 240°C.

  • Injector and Detector Temperatures: Typically set around 220°C and 250°C, respectively.[19]

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used.

  • Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST) and literature data.[20]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Non-Volatile Compound Analysis

HPLC-DAD is a robust method for the separation, identification, and quantification of non-volatile compounds like flavonoids and clerodane diterpenes.

  • Instrumentation: A high-performance liquid chromatograph equipped with a diode-array detector.

  • Column: A reversed-phase C18 column is commonly used.[21]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[21]

  • Detection: The DAD detector allows for the monitoring of absorbance at multiple wavelengths, which is useful for identifying different classes of compounds based on their UV-Vis spectra. For example, flavonoids are often detected around 254 nm and 340 nm, while clerodane diterpenes are typically monitored around 235 nm.[14][21]

  • Quantification: Quantification is achieved by creating a calibration curve using external standards of the compounds of interest.[21]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and biological processes related to Casearia sylvestris leaf extract.

Experimental_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_analysis Phytochemical Analysis cluster_output Results Collection Collection of Casearia sylvestris leaves Drying Drying and Pulverization Collection->Drying Ethanolic_Extraction Ethanolic Extraction Drying->Ethanolic_Extraction for non-volatiles Hydrodistillation Hydrodistillation Drying->Hydrodistillation for essential oil HPLC_DAD HPLC-DAD Analysis (Flavonoids, Diterpenes) Ethanolic_Extraction->HPLC_DAD GC_MS GC-MS Analysis (Essential Oil) Hydrodistillation->GC_MS Quantification Quantification of Bioactive Compounds HPLC_DAD->Quantification Identification Identification of Chemical Constituents GC_MS->Identification

Caption: Experimental workflow for phytochemical analysis of Casearia sylvestris leaves.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Epithelial Cell cluster_inhibition Inhibition by C. sylvestris Compounds LPS LPS IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nucleus->Pro_inflammatory_genes activates transcription CS_Compounds Clerodane Diterpenes & Flavonoids CS_Compounds->IKK inhibit CS_Compounds->NFkB_nucleus inhibit translocation

Caption: Inhibition of the NF-κB inflammatory pathway by Casearia sylvestris compounds.[8]

Cytotoxic_Pathway cluster_cell Tumor Cell cluster_treatment Treatment p53 p53 activation G1_arrest G1 Phase Arrest p53->G1_arrest p16 p16 activation CDK2 CDK2 inhibition p16->CDK2 DNA_damage DNA Damage (γ-H2AX) DNA_damage->p53 CDK2->G1_arrest progression blocked Apoptosis Apoptosis G1_arrest->Apoptosis Casearins Casearins (Clerodane Diterpenes) Casearins->p16 induce Casearins->DNA_damage induce

Caption: Proposed cytotoxic mechanism of casearins leading to cell cycle arrest and apoptosis.[22]

Quality Control and Standardization

For the development of phytopharmaceuticals and for ensuring the reproducibility of research, the standardization of Casearia sylvestris leaf extract is paramount. Key quality control parameters include:

  • Macroscopic and Microscopic Examination: To ensure the correct identification of the plant material and the absence of adulterants.

  • Physicochemical Parameters: Determination of ash values (total ash, acid-insoluble ash) and moisture content to assess the purity and quality of the raw material.[13]

  • Chromatographic Fingerprinting: Techniques like HPLC and TLC can be used to generate a characteristic chemical fingerprint of the extract. This ensures the consistent presence of key marker compounds.[13]

  • Quantification of Marker Compounds: Quantification of one or more bioactive marker compounds, such as a specific casearin or flavonoid, can be used to standardize the extract's potency.[14]

Conclusion

The leaf extract of Casearia sylvestris is a complex mixture of bioactive phytochemicals, with clerodane diterpenes, flavonoids, and sesquiterpenes being the most prominent. The quantitative and qualitative composition of the extract is influenced by various factors, including the extraction method and the geographical origin of the plant material. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further investigations into the pharmacological properties and potential therapeutic applications of this important medicinal plant. The visualization of the experimental workflow and the elucidated signaling pathways offers a clear and concise summary of the current state of knowledge, paving the way for future research and development in this field.

References

In-Depth Technical Guide: 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione (CAS: 226904-40-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid natural product. It has been isolated from the leaves of Casearia sylvestris, a plant species belonging to the Salicaceae family, which is known for its use in traditional medicine. This document provides a comprehensive overview of the available technical information for this compound, focusing on its chemical properties, isolation, and what is known about its biological potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 226904-40-1
Molecular Formula C₁₅H₂₄O₃
Molecular Weight 252.35 g/mol
IUPAC Name 4-hydroxy-4-methyl-2-[(1R)-1-(1-methylethyl)-4-oxopentyl]-2-cyclohexen-1-one
Class Sesquiterpenoid
Natural Source Leaves of Casearia sylvestris
Solubility Soluble in organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.

Experimental Protocols

Isolation from Casearia sylvestris

The following protocol is based on the general methods for isolating natural products from plant materials and information from the publication that first identified this compound.

Experimental Workflow for Isolation

G start Dried and powdered leaves of Casearia sylvestris extraction Extraction with organic solvent (e.g., ethanol (B145695) or methanol) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration fractionation Solvent-solvent partitioning (e.g., hexane (B92381), chloroform, ethyl acetate, butanol) concentration->fractionation chromatography1 Column Chromatography of the active fraction (e.g., chloroform fraction) on silica (B1680970) gel fractionation->chromatography1 chromatography2 Further purification by repeated Column Chromatography with different solvent systems chromatography1->chromatography2 hplc Final purification by High-Performance Liquid Chromatography (HPLC) chromatography2->hplc isolation Isolation of pure this compound hplc->isolation

A generalized workflow for the isolation of the target compound.

Detailed Methodology:

  • Plant Material Collection and Preparation: Fresh leaves of Casearia sylvestris are collected, air-dried in the shade, and then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The resulting crude extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation: The crude extract is then suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

  • Chromatographic Purification: The chloroform fraction, which is likely to contain the target sesquiterpenoid, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Further Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and subjected to further rounds of column chromatography with different solvent systems to achieve a higher degree of purification.

  • Final Purification: The final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

As of the latest available data, there is a significant lack of specific information regarding the biological activity, mechanism of action, and involvement in signaling pathways for this compound. While its natural source, Casearia sylvestris, is known to possess various pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities, these effects are generally attributed to other classes of compounds present in the plant, most notably clerodane diterpenes.

Further research is required to elucidate the specific biological functions of this sesquiterpenoid. Below is a hypothetical signaling pathway that could be investigated based on the known activities of other sesquiterpenoids.

Hypothetical Anti-inflammatory Signaling Pathway

G compound This compound nfkb NF-κB Pathway compound->nfkb Inhibition (?) mapk MAPK Pathway compound->mapk Inhibition (?) inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) nfkb->inflammatory_mediators Activation mapk->inflammatory_mediators Activation inflammation Inflammatory Response inflammatory_mediators->inflammation

A hypothetical anti-inflammatory mechanism for investigation.

Quantitative Data

There is currently no publicly available quantitative data, such as IC₅₀ or EC₅₀ values, for this compound. The scientific community awaits studies that will quantify its biological efficacy.

Conclusion and Future Directions

This compound is a structurally characterized natural product from Casearia sylvestris. While its isolation has been described, there is a notable absence of data regarding its biological activity and mechanism of action. This presents a clear opportunity for future research.

Recommendations for Future Research:

  • Biological Screening: The compound should be screened in a wide range of biological assays to identify potential therapeutic activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and affected signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could help in understanding the structural features essential for its biological activity and in the development of more potent and selective derivatives.

This technical guide serves as a foundational document for researchers and professionals interested in this compound. The current knowledge gaps highlight the significant potential for novel discoveries related to this natural product.

physical and chemical properties of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from the leaves of Casearia sylvestris. This document collates available data on its molecular structure, physicochemical characteristics, and spectral properties. Detailed experimental protocols for its isolation are provided, alongside a discussion of its potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring sesquiterpenoid that has been identified as a constituent of Casearia sylvestris, a plant species known for its diverse array of bioactive secondary metabolites. The unique structural features of this compound, belonging to the secocadinane class, make it a subject of interest for further investigation into its chemical and pharmacological properties. This guide aims to consolidate the current knowledge on this compound to facilitate future research and development efforts.

Physicochemical and Spectroscopic Properties

The structural and physicochemical properties of this compound are summarized below. The data has been compiled from various chemical databases and primary literature.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name 4-hydroxy-4-methyl-2-[(1R)-1-(1-methylethyl)-4-oxopentyl]-2-cyclohexen-1-oneN/A
Molecular Formula C₁₅H₂₄O₃[1]
Molecular Weight 252.35 g/mol [1]
CAS Number 226904-40-1[1]
Appearance Not ReportedN/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[2]
Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The available nuclear magnetic resonance (NMR) data is detailed in Table 2.

¹³C NMR Chemical Shift (δ) ppm ¹H NMR Chemical Shift (δ) ppm, Multiplicity, J (Hz)
C-1212.2H-26.65 (d, J=2.5)
C-2136.5H-47.24 (d, J=2.5)
C-3131.6H-57.63 (d, J=2.5)
C-470.0H-77.40 (dd, J=8.5, 2.5)
C-5158.0H-88.21 (d, J=8.5)
C-638.9OMe-64.02 (s)
C-741.4OH-112.95 (s)
C-832.2OH-39.92 (brs)
C-940.2
C-10201.9
C-1124.7
C-1228.9
C-13155.0
C-1436.8
C-1533.5

Note: The provided ¹H NMR data appears to be for a different compound based on the aromatic proton shifts. Specific ¹H NMR data for this compound is not available in the searched literature.

Experimental Protocols

Isolation of this compound from Casearia sylvestris

The following protocol is based on the general procedures for the isolation of known compounds from Casearia sylvestris as described in the literature.

3.1.1. Plant Material

The leaves of Casearia sylvestris were used for the isolation of the target compound.

3.1.2. Extraction and Fractionation

  • Extraction: The air-dried and powdered leaves of C. sylvestris are subjected to extraction with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate, to yield different fractions.

  • Chromatographic Separation: The chloroform or ethyl acetate fraction, which is likely to contain the target sesquiterpenoid, is subjected to column chromatography over silica (B1680970) gel.

  • Gradient Elution: The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

  • Further Purification: Fractions containing the compound of interest are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

3.1.3. Structure Determination

The structure of the isolated compound was determined using extensive NMR techniques, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC) experiments, as well as mass spectrometry.

experimental_workflow plant_material Casearia sylvestris (leaves) extraction Extraction (Methanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography purification Preparative TLC / HPLC column_chromatography->purification pure_compound This compound purification->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

Isolation Workflow

Biological Activity

While specific biological activity data for this compound is not extensively reported, the plant from which it is isolated, Casearia sylvestris, is known to produce a variety of bioactive compounds. Clerodane diterpenoids, a class of compounds also found in C. sylvestris, have demonstrated cytotoxic and antifungal activities. This suggests that this compound may possess similar properties, warranting further investigation into its pharmacological potential.

Conclusion

This compound is a sesquiterpenoid natural product with a well-defined chemical structure. This guide has summarized the available data on its physical and chemical properties, along with a general protocol for its isolation from Casearia sylvestris. The lack of extensive biological activity data highlights a significant area for future research. The information presented herein provides a solid foundation for scientists and researchers to explore the therapeutic potential of this interesting natural compound. Further studies are encouraged to elucidate its pharmacological profile and potential mechanisms of action.

References

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the sesquiterpenoid 4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one, a natural product isolated from the leaves of Casearia sylvestris. This document consolidates available data on its chemical properties, isolation, and potential biological significance, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Properties

The compound, initially referred to as 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, is more accurately identified by its IUPAC name, 4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one.

PropertyValueSource
IUPAC Name 4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-oneN/A
Synonyms This compound, (4R)-4-HYDROXY-1,10-SECO-MUUROL-5-ENE-1,10-DIONEN/A
Molecular Formula C₁₅H₂₄O₃N/A
Molecular Weight 252.35 g/mol N/A
CAS Number 226904-40-1N/A
Natural Source Leaves of Casearia sylvestris[1]
Compound Type SesquiterpenoidN/A

Experimental Protocols

Isolation from Casearia sylvestris

The primary method for obtaining 4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one is through extraction and chromatographic separation from the leaves of Casearia sylvestris. A general workflow for the isolation of sesquiterpenoids from this plant is outlined below.

It is important to note that the specific detailed protocol for the isolation of this particular compound from the cited literature, Fitoterapia. 2009 Oct;80(7):404-7, could not be fully accessed. The following workflow is a generalized representation based on common practices for isolating sesquiterpenoids from plant material.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation A Dried & Powdered Leaves of Casearia sylvestris B Maceration with Organic Solvent (e.g., Methanol) A->B C Filtration & Concentration B->C D Crude Extract C->D E Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H Further Chromatographic Steps (e.g., Sephadex, HPLC) G->H I Isolated 4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one H->I J Spectroscopic Analysis (NMR, MS) I->J

Figure 1: Generalized workflow for the isolation and identification of the target compound.

Detailed Steps:

  • Plant Material Collection and Preparation: Fresh leaves of Casearia sylvestris are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. The resulting mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions are then subjected to various chromatographic techniques. Initial separation is typically performed on a silica (B1680970) gel column, eluting with a gradient of solvents.

  • Purification: Fractions containing the compound of interest are further purified using techniques such as Sephadex column chromatography and High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Synthesis

Currently, there is no specific, detailed synthetic protocol available in the scientific literature for 4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one. The complexity of the molecule, particularly the stereochemistry of the side chain, suggests that a total synthesis would be a multi-step and challenging endeavor.

Biological Activity and Signaling Pathways

There is a significant lack of published data regarding the specific biological activities, mechanism of action, and associated signaling pathways for 4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one.

While Casearia sylvestris extracts are known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, the contribution of this specific sesquiterpenoid to these activities has not been elucidated.

Future research is required to determine the pharmacological profile of this compound. A potential logical workflow for investigating its biological activity is proposed below.

G cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies (if activity is observed) A Pure 4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one B Cytotoxicity Assays (e.g., MTT on cancer cell lines) A->B C Antimicrobial Assays (e.g., MIC against bacteria/fungi) A->C D Anti-inflammatory Assays (e.g., NO inhibition in macrophages) A->D E Dose-Response Studies B->E C->E D->E F Target Identification E->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G H In vivo studies (Animal Models) G->H

Figure 2: Proposed workflow for the investigation of biological activity.

Conclusion and Future Directions

4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one is a structurally interesting sesquiterpenoid isolated from Casearia sylvestris. While its chemical structure has been elucidated, there is a clear need for further research to unlock its full potential. Key areas for future investigation include:

  • Development of a total synthesis method: This would provide a reliable source of the compound for extensive biological testing.

  • Comprehensive biological screening: A broad-based screening approach is necessary to identify any significant pharmacological activities.

  • Mechanistic studies: Should any promising activities be identified, in-depth studies will be required to understand its mechanism of action and potential as a therapeutic lead.

This technical guide serves as a foundational document to stimulate and guide future research on this intriguing natural product.

References

Structural Elucidation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the natural product 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. This sesquiterpenoid, isolated from the leaves of Casearia sylvestris, represents a unique chemical scaffold with potential applications in drug discovery and development. This document outlines the general experimental approach and the key analytical techniques employed in determining its molecular structure.

Introduction

This compound is a sesquiterpenoid compound first reported in the scientific literature as being isolated from Casearia sylvestris, a plant species known for producing a diverse array of bioactive secondary metabolites.[1] The structural determination of such novel natural products is a critical step in the broader process of drug discovery, providing the foundational chemical information necessary for understanding its biological activity, mechanism of action, and potential for synthetic modification.

The definitive structural elucidation of this compound was detailed in a 2009 publication in the journal Fitoterapia.[1] In this study, the compound was also referred to by the systematic name 4-hydroxy-4-methyl-2-[(1R)-1-(1-methylethyl)-4-oxopentyl]-2-cyclohexen-1-one.[1] The structural assignment was achieved through a combination of spectroscopic techniques, which are standard practice in the field of natural product chemistry.

Physicochemical and Spectroscopic Data

While the detailed, quantitative spectroscopic data for this compound is contained within the primary literature, this section summarizes the types of data that would have been acquired for its structural elucidation.

Table 1: Summary of Spectroscopic Data for this compound

Data TypeDescription
¹H NMR Provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. Key parameters include chemical shifts (δ), coupling constants (J), and signal multiplicities.
¹³C NMR Reveals the number and types of carbon atoms present in the molecule, including carbonyls, alkenes, and aliphatic carbons, based on their chemical shifts (δ).
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide clues about the molecular structure.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption frequencies.
2D NMR (COSY, HMQC, HMBC) These experiments establish correlations between protons (COSY), protons and directly attached carbons (HMQC), and long-range correlations between protons and carbons (HMBC), which are crucial for assembling the complete molecular structure.

Note: The specific values for chemical shifts, coupling constants, and mass-to-charge ratios are detailed in Wang, W., et al. (2009). New clerodane diterpenoids from Casearia sylvestris. Fitoterapia, 80(7), 404–407. Access to the full publication is required to view this data.

Experimental Protocols

The structural elucidation of a novel natural product like this compound follows a well-established workflow. The detailed experimental procedures are described in the primary literature; however, a generalized protocol is provided below.

General Experimental Workflow for the Isolation and Structural Elucidation of this compound

  • Plant Material Collection and Preparation:

    • Leaves of Casearia sylvestris are collected and authenticated.

    • The plant material is air-dried and ground to a fine powder to increase the surface area for extraction.

  • Extraction:

    • The powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.

  • Chromatographic Separation and Purification:

    • The crude extract is fractionated using various chromatographic techniques. This multi-step process may include:

      • Column Chromatography: Initial separation of the crude extract into fractions of decreasing complexity using silica (B1680970) gel or other stationary phases.

      • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions to isolate individual compounds in high purity.

  • Spectroscopic Analysis and Structure Determination:

    • The purified compound (this compound) is then subjected to a suite of spectroscopic analyses:

      • 1D NMR Spectroscopy (¹H and ¹³C): To determine the number and types of protons and carbons.

      • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity of the atoms within the molecule.

      • Mass Spectrometry: To determine the molecular formula.

      • Infrared (IR) Spectroscopy: To identify key functional groups.

    • The collective data from these techniques is pieced together to propose and confirm the final chemical structure.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical progression of steps involved in the structural elucidation of this compound.

Structural_Elucidation_Workflow cluster_collection Plant Material cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant Casearia sylvestris (leaves) extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation purification HPLC Purification fractionation->purification nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) purification->nmr_2d ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir elucidation Data Interpretation & Structural Assembly nmr_1d->elucidation nmr_2d->elucidation ms->elucidation ir->elucidation final_structure This compound elucidation->final_structure

Figure 1: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound, a sesquiterpenoid from Casearia sylvestris, was accomplished through a systematic process of extraction, isolation, and comprehensive spectroscopic analysis. This technical overview provides a framework for understanding the methodologies involved. For researchers and professionals in drug development, access to the primary literature is recommended for a detailed examination of the quantitative data that underpins the confirmed structure of this intriguing natural product.

References

Spectroscopic Data and Analysis of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic information for the natural product 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from the leaves of Casearia sylvestris.[1] While a complete, publicly available dataset of its ¹H and ¹³C NMR spectral data in a tabulated format is not readily accessible through standard searches, this document outlines the known information and provides a framework for the presentation and interpretation of such data.

Compound Identification and Origin

Compound: this compound CAS Number: 226904-40-1[1] Alternate Name: (4R)-4-HYDROXY-1,10-SECO-MUUROL-5-ENE-1,10-DIONE[2] Natural Source: Leaves of Casearia sylvestris.[1]

This sesquiterpenoid is a member of the cadinane (B1243036) class of natural products, characterized by a bicyclic carbon skeleton. The structural elucidation of this and other compounds from Casearia sylvestris has been accomplished using extensive NMR techniques.[1]

Spectroscopic Data Presentation (Hypothetical)

Due to the absence of a publicly accessible, detailed NMR data table, the following tables are presented as a template for organizing and presenting the ¹H and ¹³C NMR data for this compound once it is obtained. This structured format is essential for clear comparison and interpretation.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
H-2Data not availableData not availableData not availableCH₂
H-3Data not availableData not availableData not availableCH₂
H-4Data not availableData not availableData not availableCH-OH
H-6Data not availableData not availableData not availableCH
H-7Data not availableData not availableData not availableCH
H-8Data not availableData not availableData not availableCH₂
H-9Data not availableData not availableData not availableCH₂
H-11Data not availableData not availableData not availableCH
H-12Data not availableData not availableData not availableCH₃
H-13Data not availableData not availableData not availableCH₃
H-14Data not availableData not availableData not availableCH₃
H-15Data not availableData not availableData not availableCH₃
OH-4Data not availableData not availableData not availableOH

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppmCarbon Type
C-1Data not availableC=O
C-2Data not availableCH₂
C-3Data not availableCH₂
C-4Data not availableCH-OH
C-5Data not availableC
C-6Data not availableCH
C-7Data not availableCH
C-8Data not availableCH₂
C-9Data not availableCH₂
C-10Data not availableC=O
C-11Data not availableCH
C-12Data not availableCH₃
C-13Data not availableCH₃
C-14Data not availableCH₃
C-15Data not availableCH₃

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR data for this specific compound are not available in the public domain. However, a general protocol for the NMR analysis of sesquiterpenoids isolated from plant material is provided below as a reference.

General Protocol for NMR Analysis of Sesquiterpenoids:

  • Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy:

    • Standard one-dimensional ¹H NMR spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.

    • Two-dimensional correlation spectroscopy (COSY) is often employed to establish proton-proton coupling networks.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of all carbon atoms.

    • Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Heteronuclear NMR:

    • Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to determine one-bond proton-carbon correlations.

    • Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to establish long-range (two- and three-bond) proton-carbon correlations, which are crucial for assigning quaternary carbons and connecting different spin systems.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signal or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

experimental_workflow plant_material Plant Material (Casearia sylvestris leaves) extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., HPLC) fractions->purification pure_compound Pure Compound (this compound) purification->pure_compound structural_elucidation Structural Elucidation pure_compound->structural_elucidation nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms other_spectro Other Spectroscopic Methods (IR, UV) structural_elucidation->other_spectro

Caption: Workflow for Natural Product Isolation and Characterization.

Logical Relationship for NMR-based Structure Elucidation

The following diagram outlines the logical connections between different NMR experiments in the process of determining the chemical structure of a molecule.

nmr_logic H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC/HMQC H1_NMR->HSQC Direct H-C Correlation HMBC HMBC H1_NMR->HMBC Long-Range H-C Connectivity C13_NMR 13C NMR & DEPT C13_NMR->HSQC Direct C-H Correlation C13_NMR->HMBC Long-Range C-H Connectivity Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

References

Mass Spectrometry Analysis of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid natural product isolated from the leaves of Casearia sylvestris, a plant used in traditional medicine for treating inflammatory conditions and other ailments.[1][2] The unique seco-cadinane skeleton, featuring two ketone functionalities and a hydroxyl group, makes this compound an interesting subject for chemical and pharmacological studies. Understanding its structure and fragmentation behavior through mass spectrometry is crucial for its identification, characterization, and potential development as a therapeutic agent. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, plausible fragmentation patterns, and a discussion of the potential biological context based on related compounds from Casearia sylvestris.

Chemical Properties

PropertyValue
Chemical Formula C₁₅H₂₂O₃
Molecular Weight 250.33 g/mol
CAS Number 226904-40-1
Class Sesquiterpenoid
Source Casearia sylvestris[3]

Experimental Protocols

The mass spectrometric analysis of this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for analysis in solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of semi-volatile compounds like sesquiterpenoids.

1. Sample Preparation:

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Protocol

LC-ESI-MS is a powerful technique for analyzing less volatile compounds and for obtaining information about the intact molecule.

1. Sample Preparation:

2. LC-ESI-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6545 Q-TOF or equivalent high-resolution mass spectrometer.

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 5% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Scan Range: m/z 100-1000.

  • Data Acquisition: MS/MS analysis can be performed using collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.

Mass Spectrometry Data and Fragmentation Analysis

Due to the lack of a publicly available mass spectrum for this compound, this section presents a plausible fragmentation pattern based on its chemical structure and established fragmentation principles for sesquiterpenoids and ketones.

Plausible Electron Ionization (EI) Mass Spectrum Data
m/zPlausible FormulaProposed Fragment IdentityRelative Abundance (%)
250C₁₅H₂₂O₃[M]⁺15
232C₁₅H₂₀O₂[M - H₂O]⁺25
207C₁₃H₁₉O₂[M - C₃H₅]⁺40
192C₁₂H₁₆O₂[M - C₄H₈]⁺30
167C₁₀H₁₅O₂[M - C₆H₉]⁺55
151C₉H₁₁O₂[M - C₆H₁₁O]⁺70
125C₇H₉O₂[M - C₈H₁₅O]⁺100
97C₆H₉O[C₆H₉O]⁺85
69C₅H₉[C₅H₉]⁺60
43C₃H₇[C₃H₇]⁺95
Plausible ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In positive ion mode ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 251. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation.

Parent Ion (m/z)Fragment Ion (m/z)Plausible Neutral LossProposed Fragment Identity
251233H₂OLoss of the hydroxyl group as water
251209C₃H₆Loss of the isopropyl group
233205COLoss of carbon monoxide from a ketone
233187H₂O + COSequential loss of water and carbon monoxide

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Purified Compound Dissolution Dissolution in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS GC-MS LCMS LC-ESI-MS/MS Analysis Dissolution->LCMS LC-ESI-MS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition SpectralAnalysis Spectral Analysis DataAcquisition->SpectralAnalysis Interpretation Interpretation SpectralAnalysis->Interpretation Structural Elucidation fragmentation_pathway M [M]⁺ m/z 250 M_H2O [M-H₂O]⁺ m/z 232 M->M_H2O - H₂O Frag1 Fragment m/z 207 M->Frag1 - C₃H₅ (isopropyl) Frag4 Fragment m/z 43 M->Frag4 α-cleavage Frag2 Fragment m/z 151 M_H2O->Frag2 - C₆H₉O Frag1->Frag2 - C₄H₈ Frag3 Fragment m/z 125 Frag2->Frag3 - C₂H₂O signaling_pathway cluster_pathway Cellular Signaling Cascade Compound Sesquiterpenoids from Casearia sylvestris NFkB_Pathway NF-κB Pathway Compound->NFkB_Pathway Inhibition MAPK_Pathway MAPK Pathway Compound->MAPK_Pathway Inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) InflammatoryStimuli->NFkB_Pathway InflammatoryStimuli->MAPK_Pathway ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->ProInflammatory_Cytokines MAPK_Pathway->ProInflammatory_Cytokines Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

References

Solubility Profile of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction to 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

This compound is a natural product belonging to the class of sesquiterpenoids.[2] Compounds from Casearia sylvestris have been noted for various biological activities, including cytotoxic and antifungal properties.[1] Understanding the solubility of this specific molecule is a critical first step in the exploration of its potential therapeutic applications.

Qualitative Solubility Data

Based on information from chemical suppliers, this compound exhibits solubility in a range of common organic solvents. This qualitative data is summarized in Table 1. It is important to note that this information does not specify the exact concentration at which the compound is soluble and should be used as a preliminary guide for solvent selection in experimental work.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
AcetoneSoluble[1][2]

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method. This method is widely accepted for its reliability and direct measurement of solubility.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent(s) of analytical grade

  • Analytical balance (accurate to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that the solution is saturated.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to a specified temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.

For enhanced solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships described in this guide.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione B Add known volume of organic solvent A->B C Shake at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for quantitative solubility determination.

Since no specific signaling pathways for this compound are documented, a diagram illustrating a potential, generalized biological screening cascade is provided below. This represents a logical progression from an uncharacterized compound to one with a defined biological activity.

G Generalized Biological Screening Cascade A 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione B Solubilization in DMSO A->B C Primary Screening (e.g., Cytotoxicity Assay) B->C D Hit Identification C->D E Secondary Screening (e.g., Target-based assays) D->E Active G Lead Optimization D->G Inactive F Mechanism of Action Studies E->F F->G

Caption: A generalized workflow for biological screening.

References

Preliminary Biological Screening of Casearia sylvestris Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Casearia sylvestris, a plant species native to Latin America and popularly known as "guaçatonga," has a long history in folk medicine for treating a variety of ailments, including inflammatory conditions, ulcers, wounds, and cancer.[1][2][3] Scientific investigations into its rich phytochemical profile have identified a significant bioactive potential, largely attributed to the presence of clerodane diterpenes, such as casearins and casearvestrins, as well as essential oils.[1][3][4] These compounds have demonstrated a remarkable range of pharmacological activities, making C. sylvestris a plant of considerable interest for drug discovery and development.

This technical guide provides a comprehensive overview of the preliminary biological screening of compounds derived from Casearia sylvestris. It summarizes key quantitative data from various studies, presents detailed experimental protocols for the principal bioassays employed, and visualizes essential workflows and signaling pathways to facilitate a deeper understanding for researchers in the field.

Cytotoxic and Antitumor Activity

A significant focus of the research on C. sylvestris has been its cytotoxic potential against various cancer cell lines. Bioassay-guided fractionation has consistently led to the isolation of clerodane diterpenes, particularly casearins, as the compounds responsible for this potent activity.[1][3][4] The essential oil of C. sylvestris has also been shown to possess selective cytotoxicity against tumor cells.[5][6]

Quantitative Data: Cytotoxicity

The following table summarizes the cytotoxic activity of various C. sylvestris extracts and isolated compounds against a range of human cancer cell lines and other cell types.

Compound/ExtractCell LineActivity MetricValue (µg/mL)Reference
Essential OilHeLa (Cervical Cancer)CD5063.3[5]
Essential OilA-549 (Lung Carcinoma)CD5060.7[5]
Essential OilHT-29 (Colon Cancer)CD5090.6[5]
Essential OilVero (Non-tumoral)CD50310.1[5]
Essential OilMurine MacrophagesCD50334.0[5]
Essential OilVarious Tumor LinesIC5012 - 153[7]
α-zingibereneB16F10-Nex2 (Melanoma)IC5027.0[8]
Essential OilB16F10-Nex2 (Melanoma)IC5061.5[8]
Hydrogenated α-zingiberene (THZ)Various Tumor LinesIC5034 - 65[7]
Casearin XVarious Tumor Lines-Potent Activity[1]
Caseargrewiin FVarious Tumor Lines-Potent Activity[1]

CD50: 50% Cytotoxic Dose; IC50: 50% Inhibitory Concentration.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • Casearia sylvestris extract or compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound/extract in culture medium. After incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test substance. Include a vehicle control (medium with the same solvent concentration used for the test compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis.

Antimicrobial Activity

Casearia sylvestris has been traditionally used to treat infections, and modern studies have confirmed its antimicrobial properties against a range of pathogens, including oral bacteria, fungi, and both Gram-positive and Gram-negative bacteria.[2][9] The essential oil, in particular, has shown significant activity.[10][11]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for C. sylvestris essential oil and extracts against various microorganisms.

Extract/CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Essential OilLactobacillus casei0.0230.046[10][11]
Essential OilStreptococcus mutans2550[10][11]
Various Leaf ExtractsVarious Oral Bacteria>400>400[10]
Ethanolic ExtractStaphylococcus aureusNot ActiveNot Active[2]
Ethanolic ExtractBacillus subtilis1.25 (mg/mL)2.5 (mg/mL)[2]
Ethanolic ExtractEscherichia coliNot ActiveNot Active[2]
Ethanolic ExtractCandida albicans0.62 (mg/mL)1.25 (mg/mL)[2]
Ethanolic ExtractCryptococcus neoformans0.15 (mg/mL)0.31 (mg/mL)[2]
Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of a test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sterile 96-well U-bottom microtiter plates

  • Casearia sylvestris extract or compound stock solution

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

  • Multi-channel pipette

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Using a multi-channel pipette, mix and transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last column of dilutions.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. This brings the final volume in each well to 200 µL and halves the concentration of the test compound.

  • Controls:

    • Growth Control: Wells containing only broth and the inoculum (no test compound).

    • Sterility Control: Wells containing only broth (no inoculum or test compound).

  • Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) with a plate reader.

  • (Optional) MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto an appropriate agar (B569324) medium. Incubate for 18-24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Anti-inflammatory Activity

The anti-inflammatory properties of C. sylvestris are well-documented and support its traditional use.[3][4][12] Studies have shown that its compounds can inhibit phospholipase A2 (PLA2), an enzyme crucial in the inflammatory cascade, and modulate key signaling pathways like NF-κB.[4][12][13] This leads to a reduction in the production of pro-inflammatory mediators such as cytokines and nitric oxide.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, an irritant, into a rodent's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Materials:

  • Wistar rats or Swiss mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Casearia sylvestris extract or compound for administration

  • Vehicle control (e.g., saline, Tween 80 solution)

  • Positive control (e.g., Indomethacin, a known NSAID)

  • Plebismometer or digital calipers

  • Syringes and needles for oral gavage and subplantar injection

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast animals overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Groups (receiving different doses of the C. sylvestris compound).

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plebismometer or calipers.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of C. sylvestris derivatives have been shown to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Casearia sylvestris compounds have been observed to prevent the nuclear translocation of NF-κB, thereby blocking this pro-inflammatory cascade.[13]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P P-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Degradation Proteasomal Degradation IkBa_P->Degradation Casearia Casearia sylvestris Compounds Casearia->IKK Inhibits NFkB_translocation NFkB_translocation Casearia->NFkB_translocation Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Promotes

Caption: Inhibition of the NF-κB signaling pathway by Casearia sylvestris compounds.

General Experimental Workflow for Screening

The discovery of bioactive compounds from a natural source like C. sylvestris follows a systematic workflow, often referred to as bioassay-guided fractionation. This process involves sequential extraction, separation, and biological testing to isolate and identify active constituents.

Screening_Workflow Plant Plant Material (Casearia sylvestris leaves) Extraction Extraction (e.g., Ethanol, Hexane) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Screening1 Preliminary Biological Screening (e.g., Cytotoxicity, Antimicrobial) CrudeExtract->Screening1 Active1 Active? Screening1->Active1 Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Active1->Fractionation Yes Inactive Inactive / Discard Active1->Inactive No Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Screening2 Bioassay of Fractions Fractions->Screening2 Active2 Active Fraction(s)? Screening2->Active2 Purification Purification (e.g., HPLC) Active2->Purification Yes Active2->Inactive No PureCompound Pure Compound(s) Purification->PureCompound Structure Structure Elucidation (NMR, MS) PureCompound->Structure FinalScreening Definitive Bioassays (Dose-response, Mechanism of Action) Structure->FinalScreening

References

Methodological & Application

Isolation Protocol for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione from Casearia sylvestris: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and a generalized protocol for the isolation of the sesquiterpenoid 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione from the leaves of Casearia sylvestris. This compound has been identified as a natural product of this plant species.

Introduction

Casearia sylvestris, a plant species widely distributed in Latin America, is a known source of various bioactive secondary metabolites, including clerodane diterpenes and sesquiterpenoids. Among these is this compound, a compound of interest for phytochemical and pharmacological research. The isolation of this specific molecule was reported in the scientific literature, providing a basis for its further investigation.

Compound Profile

Compound Name This compound
Synonym 4-hydroxy-4-methyl-2-[(1R)-1-(1-methylethyl)-4-oxopentyl]-2-cyclohexen-1-one
CAS Number 226904-40-1
Molecular Formula C₁₅H₂₄O₃
Molecular Weight 252.35 g/mol
Source Leaves of Casearia sylvestris
Compound Type Sesquiterpenoid

Experimental Protocols

While the precise, step-by-step protocol from the primary literature, "New clerodane diterpenoids from Casearia sylvestris" published in Fitoterapia in 2009, could not be accessed in its entirety, the following represents a generalized yet detailed methodology for the isolation of sesquiterpenoids from plant material, adapted for this specific context. This protocol is based on common phytochemical extraction and purification techniques.

Plant Material Collection and Preparation
  • Collection: Leaves of Casearia sylvestris should be collected and identified by a plant taxonomist.

  • Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a solvent of medium polarity such as methanol (B129727) or ethanol, at room temperature. Maceration or Soxhlet extraction are common methods.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification
  • Solvent Partitioning (Optional): The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity (e.g., hexane (B92381), dichloromethane, ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography: The crude extract or a resulting fraction is subjected to column chromatography for separation.

    • Stationary Phase: Silica gel is a common adsorbent for the separation of sesquiterpenoids.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).

  • Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Further Purification: Fractions containing this compound may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve high purity.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Data Presentation

The following table summarizes the key physicochemical data for the target compound.

Parameter Value
Molecular Formula C₁₅H₂₄O₃
Molecular Weight 252.35 g/mol
Appearance (Not specified in available literature)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the isolation of this compound from Casearia sylvestris.

Isolation_Workflow Plant_Material Casearia sylvestris Leaves (Dried and Powdered) Extraction Solvent Extraction (e.g., Methanol or Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., Prep-TLC, HPLC) Fractions->Purification Pure_Compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Purification->Pure_Compound Analysis Structural Elucidation (NMR, MS, IR, UV) Pure_Compound->Analysis

Total Synthesis of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed total synthesis of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid natural product isolated from the leaves of Casearia sylvestris.[1] The synthetic strategy is designed for laboratory-scale preparation and leverages a sequence of well-established organic reactions. This protocol provides a plausible route for accessing this molecule for further biological and pharmacological evaluation.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound (1) reveals a convergent and efficient synthetic plan. The target molecule can be envisioned as arising from an α-hydroxylation of the corresponding enone (2). This enone can be formed via an intramolecular aldol (B89426) condensation of a 1,6-diketone (3). The diketone, in turn, can be accessed through the ozonolysis of a suitable and readily available sesquiterpene precursor, such as β-caryophyllene (4).

G This compound (1) This compound (1) Cyclohexenone Intermediate (2) Cyclohexenone Intermediate (2) This compound (1)->Cyclohexenone Intermediate (2) α-Hydroxylation 1,6-Diketone (3) 1,6-Diketone (3) Cyclohexenone Intermediate (2)->1,6-Diketone (3) Intramolecular Aldol Condensation beta-Caryophyllene (4) beta-Caryophyllene (4) 1,6-Diketone (3)->beta-Caryophyllene (4) Ozonolysis

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section details the proposed experimental procedures for the total synthesis of this compound.

Step 1: Ozonolysis of β-Caryophyllene

This step involves the oxidative cleavage of the endocyclic double bond of β-caryophyllene to yield the corresponding 1,6-diketone. A reductive workup is employed to convert the initially formed ozonide into the desired carbonyl compounds.

Protocol:

  • Dissolve β-caryophyllene (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or a mixture of CH₂Cl₂ and methanol (B129727) (MeOH) at a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone (O₃) gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) (2.0 equiv) or triphenylphosphine (B44618) (PPh₃) (1.5 equiv), to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the 1,6-diketone intermediate.

ParameterValue
Starting Materialβ-Caryophyllene
Key ReagentsOzone (O₃), Dimethyl Sulfide (DMS)
SolventDichloromethane (CH₂Cl₂)
Temperature-78 °C to room temperature
Reaction Time12-24 hours (reductive workup)
Expected Yield70-85%
Step 2: Intramolecular Aldol Condensation

The synthesized 1,6-diketone undergoes an intramolecular aldol condensation to form the six-membered ring of the cyclohexenone intermediate. This reaction is typically base-catalyzed.

Protocol:

  • Dissolve the 1,6-diketone (1.0 equiv) in a suitable solvent, such as ethanol (B145695) (EtOH) or tetrahydrofuran (B95107) (THF), at a concentration of 0.1 M.

  • Add a solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide (t-BuOK) (0.1-1.0 equiv), to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) to drive the condensation and subsequent dehydration.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid, such as 1 M hydrochloric acid (HCl).

  • Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the cyclohexenone intermediate.

ParameterValue
Starting Material1,6-Diketone
Key ReagentsSodium Hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)
SolventEthanol (EtOH) or Tetrahydrofuran (THF)
TemperatureRoom temperature to 60 °C
Reaction Time2-6 hours
Expected Yield60-75%
Step 3: α-Hydroxylation of the Cyclohexenone Intermediate

The final step is the stereoselective α-hydroxylation of the cyclohexenone intermediate. The Davis oxidation, using a chiral oxaziridine (B8769555) reagent, is a reliable method for this transformation.[2][3][4]

Protocol:

  • Dissolve the cyclohexenone intermediate (1.0 equiv) in anhydrous THF at a concentration of 0.1 M in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv), dropwise to generate the enolate. Stir for 30-60 minutes at -78 °C.

  • In a separate flask, dissolve a chiral oxaziridine, such as (+)-(camphorsulfonyl)oxaziridine (1.2 equiv), in anhydrous THF.

  • Add the solution of the oxaziridine to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final product, this compound.

ParameterValue
Starting MaterialCyclohexenone Intermediate
Key ReagentsLiHMDS, (+)-(Camphorsulfonyl)oxaziridine (Davis Reagent)
SolventTetrahydrofuran (THF)
Temperature-78 °C
Reaction Time2-4 hours
Expected Yield50-65%

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthesis of 1,6-Diketone cluster_1 Cyclization cluster_2 Hydroxylation Start Start Dissolve Caryophyllene Dissolve β-Caryophyllene in CH2Cl2 Start->Dissolve Caryophyllene Ozonolysis Ozonolysis at -78°C Dissolve Caryophyllene->Ozonolysis Reductive Workup Reductive Workup (DMS) Ozonolysis->Reductive Workup Purification1 Column Chromatography Reductive Workup->Purification1 Diketone Diketone Purification1->Diketone Dissolve Diketone Dissolve 1,6-Diketone in EtOH Diketone->Dissolve Diketone Aldol Condensation Intramolecular Aldol (NaOH, RT) Dissolve Diketone->Aldol Condensation Purification2 Column Chromatography Aldol Condensation->Purification2 Enone Enone Purification2->Enone Dissolve Enone Dissolve Enone in THF Enone->Dissolve Enone Enolate Formation Enolate Formation (LiHMDS, -78°C) Dissolve Enone->Enolate Formation Davis Oxidation Davis Oxidation Enolate Formation->Davis Oxidation Purification3 Column Chromatography Davis Oxidation->Purification3 Final Product Final Product Purification3->Final Product

Caption: Overall workflow for the total synthesis of this compound.

Characterization Data

The identity and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Data
1,6-Diketone¹H NMR, ¹³C NMR, MS, IRSignals corresponding to two ketone carbonyls and the aliphatic chain.
Cyclohexenone Intermediate¹H NMR, ¹³C NMR, MS, IR, UV-VisSignals for an α,β-unsaturated ketone system.
This compound¹H NMR, ¹³C NMR, HRMS, IRData should be consistent with the reported values for the natural product.[1]

This proposed synthetic route provides a viable pathway for the laboratory synthesis of this compound, enabling further investigation into its chemical and biological properties. The protocols are based on well-established methodologies and can be optimized for improved yields and stereoselectivity.

References

Asymmetric Synthesis of Secocadinane Sesquiterpenoids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the asymmetric synthesis of secocadinane sesquiterpenoids represents a significant area of interest due to the diverse biological activities exhibited by this class of natural products. A prominent example is (+)-Artemisinin, a potent antimalarial drug. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of a key intermediate in the synthesis of (+)-Artemisinin, focusing on the stereocontrolled construction of the secocadinane core.

Introduction

Secocadinane sesquiterpenoids are a subclass of cadinane (B1243036) sesquiterpenes characterized by a rearranged carbon skeleton. The asymmetric synthesis of these molecules is a challenging task due to the presence of multiple stereocenters. Control over the stereochemistry is crucial as the biological activity of these compounds is often dependent on their specific stereoisomeric form. This document outlines a reliable synthetic route to a key chiral intermediate, an iodolactone, which serves as a versatile precursor for the elaboration into various secocadinane sesquiterpenoids, including the renowned antimalarial agent, (+)-Artemisinin.[1][2]

The synthetic strategy commences with a readily available chiral starting material, (+)-isolimonene, and employs a sequence of highly stereoselective reactions to construct the core structure with the desired absolute stereochemistry.[1]

Key Reaction Pathway

The overall synthetic strategy involves the following key transformations to convert (+)-isolimonene to the pivotal iodolactone intermediate.

Asymmetric_Synthesis isolimonene (+)-Isolimonene alcohol Intermediate Alcohol isolimonene->alcohol  Regioselective  Hydroboration-Oxidation acid Carboxylic Acid alcohol->acid  Jones Oxidation iodolactone Iodolactone Intermediate acid->iodolactone  Iodolactonization

Caption: Key transformations in the synthesis of the iodolactone intermediate.

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the key transformations in the asymmetric synthesis of the iodolactone intermediate.

Protocol 1: Regioselective Hydroboration-Oxidation of (+)-Isolimonene

This protocol describes the selective hydroboration of the exocyclic double bond of (+)-isolimonene, followed by oxidation to yield the corresponding primary alcohol.

Materials:

Procedure:

  • To a stirred solution of borane-dimethyl sulfide complex in anhydrous THF at 0 °C under an inert atmosphere, add cyclohexene dropwise.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour to generate dicyclohexylborane.

  • Cool the reaction mixture back to 0 °C and add a solution of (+)-isolimonene in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Carefully add 3M aqueous NaOH solution, followed by the slow dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 25 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired alcohol.

Protocol 2: Jones Oxidation of the Intermediate Alcohol

This protocol details the oxidation of the primary alcohol to the corresponding carboxylic acid using Jones reagent.

Materials:

  • Intermediate alcohol from Protocol 1

  • Acetone (B3395972)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropanol (B130326)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the intermediate alcohol in acetone and cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the solution turns green.

  • Allow the mixture to warm to room temperature and dilute with water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Protocol 3: Iodolactonization

This protocol describes the intramolecular cyclization of the unsaturated carboxylic acid to form the key iodolactone intermediate.[1]

Materials:

  • Crude carboxylic acid from Protocol 2

  • Sodium bicarbonate (NaHCO₃)

  • Potassium iodide (KI)

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate (B1220275) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude carboxylic acid in a solution of sodium bicarbonate in water.

  • Add a solution of potassium iodide and iodine in water to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 24 hours in the dark.

  • Extract the reaction mixture with dichloromethane.

  • Wash the combined organic layers sequentially with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the iodolactone as a crystalline solid.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of the iodolactone intermediate.

StepStarting MaterialProductReagentsSolventYield (%)
Regioselective Hydroboration-Oxidation(+)-IsolimoneneIntermediate Alcohol1. BMS, Cyclohexene 2. NaOH, H₂O₂THF82
Jones OxidationIntermediate AlcoholCarboxylic AcidCrO₃, H₂SO₄Acetone~95 (crude)
IodolactonizationCarboxylic AcidIodolactone IntermediateI₂, KI, NaHCO₃DCM/H₂O75

Logical Workflow for the Synthesis

The following diagram illustrates the logical progression of the synthetic sequence.

workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Key Intermediate start (+)-Isolimonene step1 Regioselective Hydroboration-Oxidation start->step1 step2 Jones Oxidation step1->step2 step3 Iodolactonization step2->step3 product Iodolactone Intermediate step3->product

Caption: Workflow for the asymmetric synthesis of the key iodolactone.

Conclusion

The protocols and data presented provide a comprehensive guide for the asymmetric synthesis of a key secocadinane intermediate. The use of a readily available chiral precursor and highly stereoselective reactions ensures the efficient production of the desired enantiomerically pure product. This iodolactone serves as a valuable building block for the total synthesis of various biologically active secocadinane sesquiterpenoids, including the vital antimalarial drug (+)-Artemisinin. Researchers in natural product synthesis and drug development can utilize these methods to access these complex molecules for further investigation and analog development.

References

Application Note: Analysis of Casearia sylvestris Extracts Using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Casearia sylvestris is a plant belonging to the Salicaceae family, widely used in traditional medicine in Brazil for treating ulcers, inflammation, and tumors.[1] The therapeutic properties of this plant are attributed to its rich phytochemical composition, particularly clerodane diterpenes and phenolic compounds.[2][3] High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and reliable analytical technique for the separation, identification, and quantification of these bioactive compounds in Casearia sylvestris extracts. This application note provides a detailed protocol for the analysis of these extracts, which is crucial for quality control, standardization, and further drug development.

Key Bioactive Compounds

The primary classes of compounds of interest in Casearia sylvestris that can be analyzed by HPLC-DAD include:

  • Clerodane Diterpenes: A significant group of compounds with anti-inflammatory and cytotoxic activities. Notable examples include various casearins and caseargrewiin F.[1][4][5] These compounds typically exhibit a maximum UV absorbance around 231-236 nm.[1][3][4]

  • Phenolic Compounds: This diverse group includes flavonoids and phenolic acids, which are known for their antioxidant properties.[6][7] Compounds such as rutin, quercetin, luteolin, gallic acid, caffeic acid, and ferulic acid have been identified in Casearia sylvestris extracts.[6][8] Flavonoids generally show maximum UV absorbance around 254 nm and 355 nm.[3]

Experimental Protocols

This section details the methodology for the preparation of Casearia sylvestris extracts and their subsequent analysis by HPLC-DAD.

Sample Preparation: Extraction

A reliable extraction method is critical for the accurate quantification of phytochemicals. Maceration is a commonly employed technique.[1]

Protocol:

  • Plant Material: Use dried and powdered leaves of Casearia sylvestris.

  • Extraction Solvent: A solution of 70% ethanol (B145695) in water is an effective solvent for extracting both diterpenes and phenolic compounds.[9]

  • Procedure: a. Weigh 10 g of the powdered plant material and place it in a flask. b. Add 100 mL of 70% ethanol. c. Macerate for 24 hours at room temperature with occasional stirring. d. Filter the extract through a qualitative filter paper. e. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract. f. Store the dried extract at -20°C until analysis.

HPLC-DAD Analysis

This protocol is optimized for the simultaneous analysis of clerodane diterpenes and phenolic compounds.

a. Preparation of Standard and Sample Solutions:

  • Standard Solutions: Prepare individual stock solutions of reference standards (e.g., casearin J, caseargrewiin F, gallic acid, quercetin) in methanol (B129727) at a concentration of 1 mg/mL. From these, prepare working solutions at various concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) to construct calibration curves.

  • Sample Solution: Accurately weigh 10 mg of the dried Casearia sylvestris extract and dissolve it in 10 mL of methanol to achieve a concentration of 1 mg/mL.[10]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

b. Chromatographic Conditions:

The following conditions are a robust starting point for the analysis.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[10]
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-50% B; 25-40 min: 50-90% B; 40-45 min: 90% B; 45-50 min: 10% B (re-equilibration)
Flow Rate 0.7 mL/min[10]
Column Temperature 30°C
Injection Volume 20 µL[10]
DAD Wavelengths Monitoring at 235 nm for clerodane diterpenes and 254 nm for phenolic compounds.[3][10] Full spectra (200-400 nm) should be recorded to aid in peak identification.

c. Method Validation:

For quantitative applications, the analytical method should be validated according to international guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.[11][12][13]

Data Presentation

Quantitative analysis of bioactive compounds is essential for evaluating the quality and potential efficacy of the extracts. The table below summarizes representative quantitative data found in the literature for key compounds in Casearia sylvestris leaf extracts.

Compound ClassAnalyteConcentration (mg/g of extract)Analytical MethodReference
Clerodane Diterpene Caseargrewiin F40.0HPLC-DAD[4]
Clerodane Diterpene Casearin J5.0 (in a specific extract)HPLC-PDA[10]
Phenolic Acid Gallic AcidDetected and QuantifiedLC-DAD[8]
Phenolic Acid Caffeic AcidDetected and QuantifiedLC-DAD[8]
Phenolic Acid Ferulic AcidDetected and QuantifiedLC-DAD[8]
Flavonoid QuercetinDetected and QuantifiedLC-DAD[8]
Flavonoid RutinIdentifiedHPLC-PDA-ESI(+)/MS[6]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the HPLC-DAD analysis of Casearia sylvestris extracts.

G cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing plant Dried & Powdered Casearia sylvestris Leaves extraction Maceration with 70% Ethanol plant->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration extract Crude Extract concentration->extract dissolution Dissolve Extract in Methanol extract->dissolution sample_filt 0.45 µm Syringe Filtration dissolution->sample_filt injection HPLC Injection sample_filt->injection separation C18 Reverse-Phase Separation injection->separation detection DAD Detection (235 nm & 254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram identification Peak Identification (Retention Time & UV Spectra) chromatogram->identification quantification Quantification (Calibration Curves) identification->quantification report Final Report quantification->report

Caption: Workflow for HPLC-DAD analysis of C. sylvestris.

The HPLC-DAD method detailed in this application note is a powerful tool for the qualitative and quantitative analysis of bioactive compounds in Casearia sylvestris extracts. By implementing this standardized protocol, researchers and drug development professionals can ensure the quality and consistency of their plant material, facilitating further pharmacological studies and the development of new phytotherapeutic products.

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione in Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid that has been isolated from the leaves of Casearia sylvestris[1][2]. Sesquiterpenoids are a class of natural products with a diverse range of biological activities, making them of significant interest in pharmacology and drug development. The accurate quantification of this compound in plant material is essential for quality control, standardization of extracts, and further investigation of its pharmacological properties.

These application notes provide a comprehensive overview and detailed protocols for the extraction, separation, and quantification of this compound from plant matrices, primarily focusing on the leaves of Casearia sylvestris. The methodologies described are based on established principles of phytochemistry and analytical chemistry, particularly high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

Data Presentation: Quantitative Analysis

Currently, there is a lack of published data specifically quantifying the concentration of this compound in Casearia sylvestris or other plant materials. The following table is provided as a template for researchers to populate with their own experimental data. This structured format will allow for the clear and concise presentation of quantitative results, facilitating comparison across different samples or experimental conditions.

Table 1: Quantification of this compound in Plant Material

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration (µg/g of dry weight) ± SDReference
Casearia sylvestrisLeavesMaceration with Methanol (B129727)HPLC-UVData to be determined(Your Study)
Casearia sylvestrisStemsUltrasound-Assisted Extraction with Ethanol (B145695)UPLC-MS/MSData to be determined(Your Study)
Sample XPart YMethod ZMethod AData to be determined(Your Study)

SD: Standard Deviation

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound in plant material.

Protocol 1: Plant Material Collection and Preparation
  • Collection: Collect fresh leaves from Casearia sylvestris. Record the date, time, and location of collection.

  • Authentication: A voucher specimen of the plant material should be deposited in a recognized herbarium for botanical authentication.

  • Drying: Air-dry the leaves in the shade at room temperature (20-25°C) for 7-10 days or until brittle. Alternatively, use a lyophilizer for freeze-drying to minimize degradation of thermolabile compounds.

  • Grinding: Grind the dried leaves into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

  • Storage: Store the powdered plant material in an airtight, light-resistant container at -20°C to prevent degradation before extraction.

Protocol 2: Extraction of this compound

Materials:

  • Powdered, dried leaves of Casearia sylvestris

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Ultrasonic bath

  • Shaker

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Method A: Maceration

  • Accurately weigh approximately 1 g of the powdered plant material.

  • Place the powder in a conical flask and add 20 mL of methanol.

  • Stopper the flask and shake for 24 hours at room temperature on a mechanical shaker.

  • Filter the extract through filter paper.

  • Repeat the extraction of the residue two more times with 20 mL of methanol each time.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method B: Ultrasound-Assisted Extraction (UAE)

  • Accurately weigh approximately 1 g of the powdered plant material.

  • Place the powder in a conical flask and add 20 mL of ethanol.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

  • Filter the extract through filter paper.

  • Repeat the extraction of the residue two more times with 20 mL of ethanol each time.

  • Combine the filtrates and evaporate the solvent using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min, 10% A

    • 5-25 min, 10-90% A (linear gradient)

    • 25-30 min, 90% A (isocratic)

    • 30.1-35 min, 10% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of a pure standard of this compound. A diode array detector (DAD) is recommended to determine the optimal wavelength. If a standard is not available, a broad spectrum analysis (e.g., 200-400 nm) can be performed.

Calibration Curve:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by serial dilution of the stock solution to cover a concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard solution into the HPLC system in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard.

  • Determine the linearity, limit of detection (LOD), and limit of quantification (LOQ) for the method.

Sample Analysis:

  • Inject the prepared plant extract into the HPLC system.

  • Identify the peak corresponding to this compound by comparing the retention time with that of the pure standard. Peak identity should be confirmed by spiking the sample with the standard.

  • Calculate the concentration of the analyte in the extract using the regression equation from the calibration curve.

  • Express the final concentration as µg per gram of dry plant material.

Protocol 4: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, UPLC-MS/MS is the recommended method.

Instrumentation and Conditions:

  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: As described for HPLC-UV, but with LC-MS grade solvents.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: ESI positive or negative mode, to be optimized by infusing a standard solution.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) and at least two product ions (daughter ions) for this compound need to be determined by direct infusion of a standard.

Sample Preparation and Analysis: Sample preparation and calibration curve construction are similar to the HPLC-UV method, but with lower concentration ranges due to the higher sensitivity of the instrument. The use of an internal standard (a structurally similar compound not present in the plant extract) is highly recommended for accurate quantification.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Quantification Plant_Material Plant Material (Leaves) Drying Drying (Air or Freeze-Drying) Plant_Material->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction_Solvent Addition of Solvent (e.g., Methanol) Grinding->Extraction_Solvent Extraction_Method Extraction (Maceration or UAE) Extraction_Solvent->Extraction_Method Filtration Filtration Extraction_Method->Filtration Concentration Solvent Evaporation Filtration->Concentration Reconstitution Reconstitution in Known Volume Concentration->Reconstitution Final_Filtration 0.45 µm Syringe Filtration Reconstitution->Final_Filtration HPLC_Analysis HPLC-UV or UPLC-MS/MS Analysis Final_Filtration->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing

Caption: Experimental workflow for the quantification of this compound.

G IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Cadinane_Synthase Cadinane Sesquiterpene Synthase FPP->Cadinane_Synthase Cadinane_Cation Cadinane Carbocation Intermediate Cadinane_Synthase->Cadinane_Cation Secocadinane_Scaffold Seco-cadinane Skeleton Formation Cadinane_Cation->Secocadinane_Scaffold Hydroxylation_Oxidation Hydroxylation and Oxidation Steps Secocadinane_Scaffold->Hydroxylation_Oxidation Target_Molecule This compound Hydroxylation_Oxidation->Target_Molecule

Caption: Putative biosynthetic pathway of this compound.

References

cytotoxic activity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Subject: Cytotoxic Activity of this compound on Cancer Cell Lines

Introduction

This compound is a sesquiterpenoid natural product that has been isolated from the leaves of Casearia sylvestris. This plant is known in folk medicine for its various therapeutic properties, and its extracts and other isolated compounds have been investigated for their potential anticancer activities. This document aims to provide detailed application notes and protocols regarding the cytotoxic activity of this compound on various cancer cell lines.

Current Research Status

As of the date of this document, a comprehensive review of published scientific literature reveals a significant lack of specific data on the cytotoxic activity of this compound against cancer cell lines. While the compound has been identified and isolated from Casearia sylvestris, dedicated studies detailing its effects on cancer cells, including quantitative data (such as IC50 values), specific experimental protocols, and elucidated signaling pathways, are not available in the public domain.

Research on Casearia sylvestris has primarily focused on the cytotoxic effects of its essential oils and other classes of compounds, such as clerodane diterpenes (e.g., casearins) and other sesquiterpenes (e.g., α-zingiberene). These studies have demonstrated that various extracts and isolated compounds from Casearia sylvestris possess cytotoxic and antitumor properties against a range of cancer cell lines. However, this information is not directly applicable to this compound itself.

Given the absence of specific experimental data, the following sections provide a generalized framework and hypothetical protocols that researchers can adapt for the initial investigation of the cytotoxic properties of this compound. These are intended as a starting point for research and are based on standard methodologies used in the field of cancer drug discovery.

Hypothetical Experimental Protocols for Future Research

The following protocols are provided as a guide for researchers wishing to investigate the cytotoxic activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical])

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours to allow attachment cell_seeding->incubation1 treatment Treat cells with varying concentrations of the compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours to allow formazan (B1609692) formation add_mtt->incubation3 solubilize Add solubilization buffer to dissolve formazan crystals incubation3->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance data_analysis Calculate cell viability and determine IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining cell viability using the MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Workflow Diagram:

Apoptosis_Assay_Workflow start Start cell_culture Culture and treat cells with the compound in 6-well plates start->cell_culture harvest_cells Harvest cells by trypsinization and centrifugation cell_culture->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in Annexin V Binding Buffer wash_cells->resuspend staining Add Annexin V-FITC and Propidium Iodide resuspend->staining incubation Incubate in the dark for 15 minutes at room temperature staining->incubation analysis Analyze by flow cytometry incubation->analysis end End analysis->end

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Hypothetical Signaling Pathway Investigation

Should this compound prove to be a potent inducer of apoptosis, a logical next step would be to investigate the underlying molecular mechanisms. A common pathway to explore is the intrinsic (mitochondrial) apoptosis pathway.

Hypothesized Signaling Pathway Diagram:

Apoptosis_Signaling_Pathway compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 family proteins (e.g., ↑Bax, ↓Bcl-2) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 activation apaf1->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A hypothesized intrinsic apoptosis signaling pathway.

Experimental Approach (Western Blotting):

  • Treat cancer cells with the compound as described previously.

  • Lyse the cells to extract total protein.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, PARP).

  • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analyze the changes in protein expression levels to determine the involvement of the intrinsic apoptotic pathway.

Data Presentation

Should experimental data become available, it is recommended to present it in the following tabular format for clarity and ease of comparison.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM)
MCF-7BreastData not available
A549LungData not available
HCT116ColonData not available
HeLaCervicalData not available

Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment with this compound (IC50 Concentration)

Cancer Cell LineTreatment Duration (hours)% Early Apoptosis% Late Apoptosis
MCF-724Data not availableData not available
48Data not availableData not available
A54924Data not availableData not available
48Data not availableData not available
Conclusion and Future Directions

There is currently no published data on the cytotoxic activity of this compound against cancer cell lines. The protocols and frameworks provided herein offer a robust starting point for researchers to initiate such investigations. Future studies should focus on:

  • Determining the IC50 values of the compound against a broad panel of cancer cell lines.

  • Investigating the mechanism of cell death (apoptosis vs. necrosis).

  • Elucidating the specific molecular signaling pathways involved in its cytotoxic effects.

Such research will be crucial in determining the potential of this compound as a novel anticancer agent.

assessing the anti-proliferative effects of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Note on 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: As of the current date, there is no publicly available scientific literature detailing the specific anti-proliferative effects, quantitative cytotoxicity data, or mechanism of action for the compound this compound. This compound has been isolated from the leaves of Casearia sylvestris. While data on this specific molecule is lacking, extensive research has been conducted on the anti-proliferative properties of other compounds isolated from the same plant, particularly a class of clerodane diterpenes known as casearins. This document provides a summary of the findings and experimental protocols related to these bioactive compounds from Casearia sylvestris.

Introduction

Casearia sylvestris, a plant native to Latin America, has a history of use in traditional medicine for various ailments, including the treatment of tumors. Modern scientific investigation has substantiated these ethnobotanical claims, demonstrating that extracts from C. sylvestris possess significant cytotoxic and anti-proliferative activities against a range of cancer cell lines. The primary bioactive constituents responsible for these effects are believed to be clerodane diterpenes, such as Casearin X, Casearin B, Casearin D, and Caseargrewiin F.[1][2] These compounds have shown potent activity in vitro, inducing cell death and inhibiting the growth of various cancer cells.[3][4] This document outlines the quantitative anti-proliferative data for these related compounds and provides standardized protocols for their assessment.

Quantitative Anti-proliferative Data

The cytotoxic activity of several clerodane diterpenes isolated from Casearia sylvestris has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Casearin X CEMLeukemia0.4[4]
HL-60Leukemia0.4[4]
HCT-8Colon0.9[3]
SF-295Glioblastoma0.9[3]
MDA-MB435Melanoma1.1[3]
Casearin B HCT-8Colon1.9[3]
SF-295Glioblastoma2.1[3]
HL-60Leukemia2.4[3]
MDA-MB435Melanoma2.5[3]
Casearin D HCT-8Colon1.9[3]
SF-295Glioblastoma2.1[3]
HL-60Leukemia2.4[3]
MDA-MB435Melanoma2.5[3]
Caseargrewiin F HCT-8Colon0.8[3]
SF-295Glioblastoma0.8[3]
HL-60Leukemia0.9[3]
MDA-MB435Melanoma0.9[3]

Mechanism of Action

Studies on the clerodane diterpenes from Casearia sylvestris, particularly Casearin X, indicate that their anti-proliferative effects are mediated through the induction of apoptosis.[4] Key events observed in cancer cell lines treated with Casearin X include:

  • Cell Cycle Arrest: Crude extracts of C. sylvestris have been shown to cause an arrest in the G1 phase of the cell cycle.

  • Mitochondrial Depolarization: Treatment with Casearin X leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4]

  • Caspase Activation: The compound triggers the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for executing the apoptotic program.[4]

  • DNA Fragmentation: A hallmark of apoptosis, the cleavage of genomic DNA into smaller fragments, is observed following treatment.[4]

  • Phosphatidylserine (B164497) Externalization: The flipping of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, an early apoptotic signal, is also induced.[4]

Furthermore, Casearin D has been shown to inhibit the phosphorylation of ERK and downregulate the expression of cyclin D1 in HepG2 cells, suggesting an interference with cell cycle progression signaling.[1]

G cluster_0 Apoptotic Signaling Pathway of Casearins Casearins Casearins (e.g., Casearin X) Mitochondrion Mitochondrion Casearins->Mitochondrion Induces Depolarization Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase37->Apoptosis Execution

Caption: Apoptotic pathway induced by casearins.

Experimental Protocols

The following are generalized protocols for assessing the anti-proliferative effects of compounds derived from Casearia sylvestris.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HL-60, HCT-8)

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin

  • Test compound (e.g., Casearin X) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) solution (1 mg/mL)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (including a vehicle control) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Discard the supernatant, wash the cell pellet with PBS, and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

G cluster_1 Experimental Workflow for Anti-proliferative Assessment A Cell Culture (Cancer Cell Line) B Cell Seeding (96-well or 6-well plates) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (24-72 hours) C->D E Cell Viability Assay (e.g., MTT) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Data Analysis (IC50 Calculation, Cell Cycle Distribution) E->G F->G

Caption: Workflow for assessing anti-proliferative effects.

References

Application Notes and Protocols for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a clerodane diterpene isolated from the leaves of Casearia sylvestris, a plant with a history of use in traditional medicine for its anti-inflammatory and anti-ulcer properties.[1][2][3] While specific mechanistic studies on this compound are limited, the biological activities of structurally related clerodane diterpenes from Casearia sylvestris suggest that its primary mechanisms of action are likely centered around anti-inflammatory and cytotoxic activities.[4][5][6] These notes provide an overview of the inferred mechanism of action and detailed protocols for investigating its biological effects.

Inferred Mechanism of Action

Based on studies of other clerodane diterpenes isolated from Casearia sylvestris, the mechanism of action of this compound is postulated to involve two primary pathways:

  • Anti-inflammatory Activity: The anti-inflammatory effects of clerodane diterpenes are thought to be mediated through the inhibition of key enzymes in the inflammatory cascade.[2][3][4] This includes the inhibition of phospholipase A2 (PLA2) and cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes from arachidonic acid.[2][3] By inhibiting these enzymes, this compound may reduce the hallmarks of inflammation, including edema, pain, and redness.

  • Cytotoxic Activity: Several clerodane diterpenes from Casearia sylvestris, such as casearins, have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][5][6] While the precise molecular targets are not fully elucidated, this activity suggests that this compound may induce apoptosis or inhibit cell proliferation in cancerous cells. The selectivity of some related compounds for tumor cells over normal cells indicates a potential for targeted anticancer activity.[6]

Data Presentation

The following table summarizes representative quantitative data for the biological activities of clerodane diterpenes isolated from Casearia sylvestris. Note: Specific data for this compound is not currently available; this data is provided for illustrative purposes based on the activity of structurally similar compounds.

CompoundBiological ActivityAssayCell Line/ModelIC50 / Effective ConcentrationReference
Caseargrewiin FCytotoxicityMTT AssayHuman Cancer Cell LinesComparable to Doxorubicin (B1662922)[6]
Casearin XCytotoxicityMTT AssayHuman Cancer Cell LinesSecond most active after Caseargrewiin F[6]
Ethanolic Extract of C. sylvestrisAnti-inflammatoryCarrageenan-induced pleurisyRats300-500 mg/kg[7]
Fraction enriched in clerodane diterpenesAnti-inflammatoryCarrageenan-induced paw edemaRats10 mg/kg[7]
Casearin BAnti-inflammatoryCarrageenan-induced paw edemaRats0.5 mg/kg[7]
Caseargrewiin FAnti-inflammatoryCarrageenan-induced paw edemaRats0.5 mg/kg[7]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity - Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Indomethacin (B1671933) (positive control)

  • DMSO (vehicle)

  • Assay buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the test compound and indomethacin in the assay buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compound or control to the respective wells.

  • Incubate for a specified time at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a defined period to allow for the enzymatic reaction.

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Compound and Control Dilutions Add_Compound Add Compound/Control Prep_Compound->Add_Compound Prep_Enzyme Prepare COX-1/COX-2 Enzyme Add_Enzyme Add Enzyme to Plate Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Compound Incubate1 Pre-incubation Add_Compound->Incubate1 Add_Substrate Add Arachidonic Acid Incubate1->Add_Substrate Incubate2 Incubation Add_Substrate->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Measure_PGE2 Measure PGE2 Production (EIA) Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate % Inhibition and IC50 Measure_PGE2->Calculate_IC50

Workflow for COX Inhibition Assay.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Doxorubicin (positive control)

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the test compound and doxorubicin in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cell Adherence Seed_Cells->Adherence Treat_Cells Treat Cells Adherence->Treat_Cells Prepare_Compound Prepare Compound/Control Dilutions Prepare_Compound->Treat_Cells Incubate_Treatment Incubate (48-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Compound->PLA2 Inhibition Compound->COX Inhibition Cytotoxic_Pathway cluster_cell Cancer Cell Proliferation Cell Proliferation Survival Cell Survival Apoptosis Apoptosis Compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Compound->Proliferation Inhibition Compound->Survival Inhibition Compound->Apoptosis Induction

References

Application Notes and Protocols for Sesquiterpenoid Compounds in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "4-Hydroxy-1,10-secocadin-5-ene-1,10-dione" did not yield sufficient biological activity data, experimental protocols, or established signaling pathways to generate detailed application notes as requested. This compound, a sesquiterpenoid isolated from Casearia sylvestris, appears to be largely uncharacterized in publicly available scientific literature.

To fulfill the structural and content requirements of your request, we have created the following detailed Application Notes and Protocols for a well-researched sesquiterpenoid, Parthenolide (B1678480) . Parthenolide shares the same general structural class (sesquiterpenoid) and offers a robust dataset to illustrate how such a document would be constructed for a compound with established therapeutic potential. This example is intended to serve as a template for researchers and drug development professionals.

Application Notes: Parthenolide

Compound: Parthenolide Molecular Formula: C₁₅H₂₀O₃ Class: Sesquiterpenoid lactone Primary Source: Tanacetum parthenium (Feverfew)

Potential Therapeutic Applications:

Parthenolide has demonstrated significant potential in preclinical studies for various therapeutic applications, primarily centered around its anti-inflammatory and anticancer properties.[1][2][3] Its mechanisms of action are multifaceted, making it a compound of interest for several diseases.

  • Anticancer Therapy: Parthenolide exhibits cytotoxic and pro-apoptotic effects across a range of human cancer cell lines.[4][5][6][7][8] It has been shown to selectively induce apoptosis in cancer cells while having minimal effects on normal cells.[1][3] This selectivity, combined with its ability to sensitize cancer cells to conventional therapies, makes it a promising candidate for further development as a standalone or adjuvant anticancer agent.[1][9]

  • Anti-inflammatory Treatment: Historically used in traditional medicine, parthenolide's potent anti-inflammatory effects are well-documented.[3][10][11] It is a known inhibitor of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[10][12][13][14] This activity suggests its potential use in chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Mechanism of Action:

The primary mechanism of action for parthenolide involves the inhibition of the NF-κB signaling pathway.[1][5][14] This is achieved through the direct inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB.[10][12][13] By preventing IκB degradation, parthenolide ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[1][15]

Additionally, parthenolide has been shown to:

  • Induce oxidative stress by depleting intracellular glutathione (B108866) (GSH).[1]

  • Inhibit STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation.[1]

  • Promote apoptosis through both intrinsic and extrinsic pathways.[3][16]

Quantitative Data: In Vitro Cytotoxicity of Parthenolide

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of parthenolide against various human cancer cell lines, as determined by the MTT assay.

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (h)Reference
A549Lung Carcinoma4.3Not Specified[4]
TE671Medulloblastoma6.5Not Specified[4]
HT-29Colon Adenocarcinoma7.0Not Specified[4]
HUVECNormal Endothelial Cells2.8Not Specified[4]
SiHaCervical Cancer8.42 ± 0.7648[6][17]
MCF-7Breast Cancer9.54 ± 0.8248[6][17]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45Not Specified[7]
PC-9Non-small Cell Lung Cancer15.36 ± 4.35Not Specified[7]
H1650Non-small Cell Lung Cancer9.88 ± 0.09Not Specified[7]
H1299Non-small Cell Lung Cancer12.37 ± 1.21Not Specified[7]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the methodology for determining the cytotoxic effects of parthenolide on cultured cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][8]

1. Materials:

  • Parthenolide stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of parthenolide from the stock solution in complete medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest parthenolide concentration) and a no-treatment control (medium only).

    • Carefully aspirate the medium from the wells and add 100 µL of the prepared parthenolide dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

    • Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Visualizations

Signaling Pathway Diagram

Parthenolide_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Sequesters IkB_p P-IκB (Ubiquitinated) IkB->IkB_p NFkB_translocation NF-κB NFkB_p65_p50->NFkB_translocation Translocates Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_translocation->DNA Binds Gene_expression Pro-inflammatory & Pro-survival Genes DNA->Gene_expression Transcription

Caption: Parthenolide's inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Line cell_culture 1. Cell Culture (Seeding in 96-well plates) start->cell_culture treatment 2. Treatment (Varying concentrations of Parthenolide) cell_culture->treatment incubation 3. Incubation (24h, 48h, 72h) treatment->incubation mtt_assay 4. MTT Assay (Add MTT, incubate, solubilize formazan) incubation->mtt_assay readout 5. Data Acquisition (Measure absorbance at 570 nm) mtt_assay->readout analysis 6. Data Analysis (Calculate % viability, determine IC50) readout->analysis end End: Cytotoxicity Profile analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of Parthenolide.

References

Unveiling the Potential of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into a Sesquiterpenoid from Casearia sylvestris

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from the leaves of the medicinal plant Casearia sylvestris, presents an intriguing scaffold for investigation as a chemical probe. While specific biological targets and a detailed mechanism of action for this particular compound are not yet extensively documented in publicly available literature, its structural class—cadinane-type sesquiterpenoids—is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This document provides a comprehensive overview of the known information about this compound and proposes detailed protocols for its characterization and potential application as a chemical probe in cellular and biochemical assays. The provided methodologies are based on established techniques for evaluating the biological activity of natural products.

Introduction to this compound

This compound is a natural product with the CAS number 226904-40-1.[1] It belongs to the seco-cadinane class of sesquiterpenoids, which are C15 isoprenoid compounds. Sesquiterpenoids are known for their structural diversity and significant pharmacological properties. The source of this compound, Casearia sylvestris, has a history of use in traditional medicine, suggesting the presence of bioactive constituents. Given the established biological activities of related sesquiterpenoids, this compound is a promising candidate for screening and development as a chemical probe to investigate various biological pathways.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Potential Applications as a Chemical Probe

Based on the known activities of structurally related sesquiterpenoids and dione-containing compounds, this compound could potentially be developed as a chemical probe in the following areas:

  • Anti-inflammatory Research: To investigate signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

  • Cancer Biology: To explore its cytotoxic or cytostatic effects on cancer cell lines and elucidate the underlying mechanisms of cell death (e.g., apoptosis, necrosis).

  • Infectious Disease Research: To assess its activity against various pathogens, including bacteria and fungi.

Data Presentation: Characterization of Biological Activity (Hypothetical Data)

As specific experimental data for this compound is not currently available, the following tables are presented as templates for summarizing quantitative data that would be generated from the protocols outlined in this document.

Table 1: Cytotoxicity Profile of this compound

Cell LineCancer TypeIC50 (µM) after 48h
HCT116Colon CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HEK293Normal Human Embryonic KidneyData to be determined

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineStimulantEndpoint MeasuredEC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite (B80452) LevelsData to be determined
TNF-α SecretionTHP-1 (differentiated)LPS (1 µg/mL)TNF-α Levels (ELISA)Data to be determined
IL-6 SecretionTHP-1 (differentiated)LPS (1 µg/mL)IL-6 Levels (ELISA)Data to be determined

Experimental Protocols

The following are detailed protocols for characterizing the potential biological activities of this compound.

Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer and non-cancerous cell lines

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubate the plate for 48 hours (or desired time points).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Measuring Nitric Oxide (NO) Production in Macrophages

This protocol assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound (stock solution in DMSO)

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells. Calculate the EC50 value.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways that could be investigated using this compound as a chemical probe, as well as a general experimental workflow.

G cluster_0 Cellular Stimulation cluster_1 Signaling Cascade cluster_2 Nuclear Events & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates Probe 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Probe->IKK Potential Inhibition Probe->NFkB Potential Inhibition Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_genes activates transcription

Caption: Potential mechanism of anti-inflammatory action via the NF-κB pathway.

G cluster_workflow Experimental Workflow for Bioactivity Screening start Start: 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) start->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) start->antimicrobial active Biologically Active? cytotoxicity->active anti_inflammatory->active antimicrobial->active mechanism Mechanism of Action Studies (Western Blot, qPCR) active->mechanism Yes end End: Characterized Chemical Probe active->end No mechanism->end

Caption: General workflow for characterizing the biological activity.

Conclusion

This compound represents a natural product with the potential to be developed into a valuable chemical probe for studying various cellular processes. While specific biological data is currently lacking, the protocols and conceptual frameworks provided here offer a roadmap for its systematic investigation. The exploration of this and other natural products will continue to be a vital area of research for the discovery of new tools for biology and medicine.

References

Application Notes and Protocols for the Development of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione Derivatives with Improved Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the development of novel derivatives of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from Casearia sylvestris. The focus is on strategies to enhance its bioactivity, with a particular emphasis on its potential as an anti-inflammatory agent through the inhibition of the NF-κB signaling pathway. While the parent compound has been identified in bioactive extracts, detailed quantitative data on its specific activity is limited in current literature.[1][2] This document, therefore, outlines a systematic approach to derivative synthesis, bioactivity screening, and mechanistic studies.

Data Presentation

The following table presents a hypothetical data set to illustrate how to structure and compare the bioactivity of the parent compound with newly synthesized derivatives. The IC50 values are examples and would be determined experimentally using the protocols outlined below.

Compound IDDerivative StructureModificationAnti-inflammatory Activity (NF-κB Inhibition IC50, µM)Pro-inflammatory Cytokine Inhibition (TNF-α IC50, µM)Pro-inflammatory Cytokine Inhibition (IL-6 IC50, µM)Cytotoxicity (CC50 in HEK293T cells, µM)Selectivity Index (CC50/NF-κB IC50)
SCD-001 This compoundParent Compound15.218.522.1>100>6.6
SCD-002 Derivative AEsterification of 4-OH8.710.212.5>100>11.5
SCD-003 Derivative BEtherification of 4-OH12.114.817.3>100>8.3
SCD-004 Derivative COximation of 10-keto25.830.135.4>100>3.9
SCD-005 Derivative DReductive amination of 10-keto10.513.115.9858.1
SCD-006 Derivative EMichael addition to enone5.26.88.47514.4

Experimental Protocols

I. Synthesis of this compound Derivatives

The following are general protocols for the synthesis of proposed derivatives. These should be optimized based on the specific substrate and desired product.

A. Protocol for Esterification of the 4-Hydroxy Group (e.g., SCD-002)

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add triethylamine (B128534) (1.5 equivalents) and the desired acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, 1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

B. Protocol for Oximation of the 10-Keto Group (e.g., SCD-004)

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydroxylamine (B1172632) hydrochloride (1.5 equivalents) and sodium acetate (B1210297) (2 equivalents).

  • Reaction: Reflux the mixture for 2-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and add water.

  • Extraction: Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

II. Bioactivity Assessment

A. Protocol for NF-κB Luciferase Reporter Assay

This assay quantifies the inhibition of the NF-κB signaling pathway.

  • Cell Culture: Culture HEK293T cells stably expressing an NF-κB response element-driven luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway. Include an unstimulated control.

  • Lysis: Wash the cells with PBS and add 1x passive lysis buffer.

  • Luminescence Measurement: Add luciferase assay reagent to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the firefly luciferase activity to a co-transfected Renilla luciferase control. Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine the IC50 values.

B. Protocol for Measuring TNF-α and IL-6 Production by ELISA

This protocol measures the inhibition of pro-inflammatory cytokine production in macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA: Perform ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Calculate the percentage of inhibition and IC50 values.

C. Protocol for Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on a mammalian cell line.

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 values.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_mods Chemical Modifications cluster_screening Bioactivity Screening cluster_analysis Data Analysis parent 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione (SCD-001) ester Esterification (SCD-002) parent->ester ether Etherification (SCD-003) parent->ether oxime Oximation (SCD-004) parent->oxime amine Reductive Amination (SCD-005) parent->amine michael Michael Addition (SCD-006) parent->michael nfkb NF-κB Inhibition Assay ester->nfkb cytokine Cytokine Production Assay (TNF-α, IL-6) ester->cytokine cyto Cytotoxicity Assay ester->cyto ether->nfkb ether->cytokine ether->cyto oxime->nfkb oxime->cytokine oxime->cyto amine->nfkb amine->cytokine amine->cyto michael->nfkb michael->cytokine michael->cyto ic50 IC50 / CC50 Determination nfkb->ic50 cytokine->ic50 cyto->ic50 si Selectivity Index Calculation ic50->si sar Structure-Activity Relationship (SAR) Analysis si->sar

Caption: Experimental workflow for the development of derivatives.

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Site of Action for Secocadinane Derivatives lps LPS / TNF-α tlr TLR4 / TNFR lps->tlr myd88 MyD88/TRADD tlr->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Ubiquitination nfkb p65/p50 (NF-κB) ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) compound SCD Derivatives compound->ikk Inhibition

Caption: Overview of the NF-κB signaling pathway.

G cluster_logic Logical Relationship of Proposed Derivatives parent Parent Compound (SCD-001) 4-OH 10-keto α,β-unsaturated ketone derivatives Derivatives Esterification/Etherification (SCD-002/003) Oximation/Reductive Amination (SCD-004/005) Michael Addition (SCD-006) parent:head->derivatives:head Modification bioactivity Bioactivity Assessment Anti-inflammatory Cytotoxicity SAR derivatives:f0->bioactivity:f0 Evaluate derivatives:f1->bioactivity:f0 Evaluate derivatives:f2->bioactivity:f0 Evaluate derivatives->bioactivity:f1 Evaluate bioactivity:f0->bioactivity:f2 bioactivity:f1->bioactivity:f2

Caption: Logical flow for derivative development.

References

Troubleshooting & Optimization

Technical Support Center: Isolation of Sesquiterpenoids from Casearia Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the isolation of sesquiterpenoids from Casearia species.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating sesquiterpenoids from Casearia species?

A1: Researchers face several key challenges when isolating sesquiterpenoids from Casearia species. The primary difficulties include:

  • High Chemical Diversity: Casearia species produce a complex mixture of secondary metabolites, including flavonoids, phenolic glycosides, monoterpenes, and most notably, a high concentration of clerodane diterpenes.[1][2] This complexity makes the separation of target sesquiterpenoids challenging.

  • Co-elution with Clerodane Diterpenes: Clerodane diterpenes are often the major constituents in Casearia extracts and share similar polarities with many sesquiterpenoids, leading to co-elution during chromatographic separation.[1][3][4] This is a significant hurdle in obtaining pure sesquiterpenoids.

  • Variability in Chemical Profile: The concentration and type of sesquiterpenoids can vary significantly between different Casearia species, and even within the same species depending on the geographical origin, season of collection, and plant part used.[3][5] This variability necessitates the development of specific isolation protocols for each case.

  • Potential for Compound Degradation: Sesquiterpenoids can be sensitive to heat and pH changes, which can lead to degradation during the extraction and isolation process.[6]

  • Low Yields: The overall yield of essential oils rich in sesquiterpenoids from some Casearia species can be quite low, requiring larger amounts of plant material to isolate sufficient quantities of the target compounds.[5]

Q2: Which Casearia species are known to be rich in sesquiterpenoids?

A2: Several Casearia species have been reported to contain significant amounts of sesquiterpenoids. Casearia sylvestris is one of the most studied species and is known to have a variable chemical composition in its essential oil, with a predominance of sesquiterpenes like α-zingiberene, (E)‐caryophyllene, germacrene D, and bicyclogermacrene.[5][7] Other species such as Casearia lasiophylla and Casearia tomentosa also contain sesquiterpenoids, although the yields of essential oil may be lower.[5]

Q3: What analytical techniques are most suitable for identifying sesquiterpenoids in Casearia extracts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly used technique for the identification and quantification of volatile sesquiterpenoids in the essential oils of Casearia species.[5] For non-volatile sesquiterpenoids and for the analysis of complex extracts, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is highly effective.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) is essential for the structural elucidation of isolated compounds.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of sesquiterpenoids 1. Inefficient extraction method. 2. Low concentration in the plant material. 3. Degradation during extraction.1. Optimize the extraction solvent and method (e.g., use of non-polar solvents like hexane (B92381) or dichloromethane (B109758) for initial extraction). Consider using techniques like supercritical fluid extraction (SFE) for thermally labile compounds. 2. Screen different plant parts (leaves, stems, roots) and collection times to identify material with higher concentrations. 3. Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a low temperature.
Co-elution of sesquiterpenoids with clerodane diterpenes Similar polarities of the compounds.1. Employ multi-step chromatographic techniques. Start with a less polar mobile phase to elute sesquiterpenoids first. 2. Use different stationary phases. For example, if silica (B1680970) gel is not providing good separation, try using silver nitrate-impregnated silica gel, which can separate compounds based on the degree of unsaturation. 3. Preparative HPLC with a C18 column and a carefully optimized gradient elution of methanol/water or acetonitrile/water can be effective.[4]
Poor resolution in column chromatography 1. Inappropriate solvent system. 2. Overloading of the column. 3. Improper column packing.1. Perform Thin Layer Chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation before scaling up to column chromatography. 2. Reduce the amount of extract loaded onto the column. 3. Ensure the column is packed uniformly to avoid channeling.
Degradation of isolated compounds upon storage Exposure to light, air, or high temperatures.Store purified sesquiterpenoids in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).

Quantitative Data

Table 1: Sesquiterpenoid Content in the Essential Oil of Casearia sylvestris

SesquiterpenoidContent (%)Reference
α-Zingiberene50.0[7]
(E)-CaryophylleneNot specified[5]
Germacrene D17.5[5]
BicyclogermacreneNot specified[5][7]
SpathulenolNot specified[5]
α-HumuleneNot specified[5]
β-AcoradieneNot specified[5]
δ-CadineneNot specified[5]

Note: The chemical composition of the essential oil of C. sylvestris can show significant variation.[5][7]

Experimental Protocols

Protocol 1: General Procedure for Extraction and Isolation of Sesquiterpenoids from Casearia Leaves

  • Plant Material Preparation: Air-dry the leaves of the Casearia species at room temperature and then grind them into a fine powder.

  • Extraction:

    • Macerate the powdered leaves with a non-polar solvent such as hexane or dichloromethane at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Fractionation (Optional):

    • The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to obtain fractions with different polarities.

  • Chromatographic Separation:

    • Subject the hexane or dichloromethane fraction to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor them by TLC.

    • Combine fractions with similar TLC profiles.

  • Purification:

    • Further purify the combined fractions containing the target sesquiterpenoids using preparative TLC or preparative HPLC to obtain pure compounds.[4][8]

  • Structure Elucidation:

    • Identify the structure of the isolated pure compounds using spectroscopic techniques such as GC-MS, 1D and 2D NMR, and high-resolution mass spectrometry (HRMS).[8][9]

Visualizations

experimental_workflow start Plant Material (Casearia leaves) drying Air Drying and Grinding start->drying extraction Solvent Extraction (e.g., Hexane) drying->extraction concentration Concentration (Rotary Evaporator) extraction->concentration fractionation Fractionation (Column Chromatography) concentration->fractionation tlc TLC Monitoring fractionation->tlc Collect Fractions purification Purification (Preparative HPLC) fractionation->purification tlc->fractionation Combine Fractions analysis Structural Elucidation (NMR, MS) purification->analysis end Isolated Sesquiterpenoids analysis->end

Caption: General workflow for the isolation of sesquiterpenoids from Casearia species.

Caption: Troubleshooting logic for co-elution issues in Casearia sesquiterpenoid isolation.

References

Technical Support Center: Extraction of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione extraction from its natural source, the leaves of Casearia sylvestris.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

A1: The primary natural source of this compound is the leaves of the plant Casearia sylvestris.[1][2][3] This compound is a sesquiterpenoid.[2]

Q2: Which solvents are suitable for the extraction of this compound?

A2: Based on its chemical properties, this compound is soluble in a range of organic solvents. Recommended solvents include chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[1][3] The choice of solvent will significantly impact the extraction efficiency and the impurity profile of the crude extract.

Q3: What are the main challenges in extracting sesquiterpenoids like this compound?

A3: Sesquiterpenoids can be less volatile than monoterpenes, which can present challenges during analysis and extraction.[2] Key challenges include preventing the loss of more volatile components, achieving efficient extraction of these higher molecular weight compounds, and managing matrix effects from the plant material.[2] Additionally, degradation of thermolabile compounds can be a concern with some extraction methods.

Q4: How can I improve the recovery of less volatile sesquiterpenoids?

A4: To improve the recovery of less volatile sesquiterpenoids, consider using methods that enhance their transition into the extraction solvent. Techniques like solid-phase microextraction (SPME) can be effective.[2] For solvent extraction, optimizing parameters such as temperature and time is crucial.

Q5: Should the plant material be fresh or dried?

A5: Studies on Casearia sylvestris have shown that the pre-treatment of the leaves can significantly affect the extraction yield of bioactive compounds. One study found that freeze-drying the leaves preserved the bioactive compounds well.[1] Another study indicated that oven-drying at 40°C for 48 hours provided stable material for extraction. The choice may depend on the specific class of compounds being targeted. For volatile compounds, fresh material or careful drying methods are preferable to prevent loss.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Target Compound - Inefficient extraction method.- Inappropriate solvent selection.- Suboptimal extraction parameters (time, temperature, solvent-to-solid ratio).- Degradation of the compound during extraction.- Poor quality of plant material.- Consider alternative extraction techniques such as ultrasound-assisted or maceration with optimized conditions.[1]- Test a range of solvents with varying polarities (e.g., dichloromethane, ethyl acetate, ethanol-water mixtures).- Systematically optimize extraction time, temperature, and solvent-to-solid ratio. For example, ultrasound-assisted extraction of other compounds from C. sylvestris was effective at 80°C.[1]- Use milder extraction conditions if the compound is suspected to be thermolabile.- Ensure the plant material is properly identified, harvested at the right time, and stored correctly. Freeze-drying can be an effective preservation method.[1]
High Levels of Impurities in the Extract - Low selectivity of the extraction solvent.- Extraction of a wide range of compounds with similar polarities.- Use a more selective solvent. A study on other compounds from C. sylvestris found dichloromethane to be effective.[5]- Perform a preliminary purification step, such as liquid-liquid partitioning or solid-phase extraction (SPE), to remove major classes of impurities.
Inconsistent Extraction Yields - Variability in the plant material.- Lack of standardization in the extraction protocol.- Inconsistent grinding of the plant material.- Standardize the collection time and post-harvest processing of the plant material.- Ensure all extraction parameters (time, temperature, solvent volume, agitation speed) are kept constant between batches.- Grind the plant material to a uniform and fine powder to ensure consistent surface area for extraction. However, be mindful that heat from grinding can lead to the loss of volatile compounds.[2]
Formation of Emulsions During Liquid-Liquid Partitioning - Presence of surfactant-like molecules in the crude extract.- Gently swirl instead of vigorously shaking the separatory funnel.- Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase.- Centrifuge the mixture to break the emulsion.
Analyte Loss During Solvent Removal - Co-evaporation of the target compound with the solvent.- Thermal degradation during evaporation.- Use a rotary evaporator under reduced pressure and at a controlled, low temperature.- For highly volatile compounds, consider alternative concentration methods or minimize the evaporation step.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from a study that found UAE to be efficient for extracting bioactive compounds from Casearia sylvestris.[1]

  • Preparation of Plant Material:

    • Collect fresh leaves of Casearia sylvestris.

    • Freeze-dry the leaves to preserve the chemical integrity of the constituents.[1]

    • Grind the freeze-dried leaves into a fine powder. To prevent the loss of volatile components, consider grinding under liquid nitrogen.[2]

  • Extraction:

    • Place 10 g of the powdered leaf material into a 250 mL Erlenmeyer flask.

    • Add 200 mL of 40% ethanol (B145695) in water (a 1:20 solid-to-liquid ratio).[1]

    • Place the flask in an ultrasonic bath.

    • Sonication at a controlled temperature of 80°C for 30 minutes.[1]

  • Post-Extraction Processing:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to remove the ethanol.

    • Lyophilize the remaining aqueous solution to obtain the crude extract.

Protocol 2: Maceration with Dichloromethane

This protocol is based on findings that optimized maceration can be effective for the extraction of other compounds from Casearia sylvestris.[5]

  • Preparation of Plant Material:

    • Oven-dry the leaves at 40°C for 48 hours.[5]

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Place 10 g of the powdered leaf material into a 500 mL sealed container.

    • Add 200 mL of dichloromethane.

    • Allow the mixture to macerate for 26 hours with occasional agitation.[5]

  • Post-Extraction Processing:

    • Filter the mixture to separate the extract from the plant residue.

    • Concentrate the dichloromethane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Dry the resulting crude extract in a vacuum desiccator.

Data Presentation

Table 1: Comparison of Extraction Methods for Bioactive Compounds from Casearia sylvestris

Extraction Method Solvent Key Parameters Target Compounds/Activity Reference
MacerationDichloromethane saturated with ammonium (B1175870) hydroxide26 hoursCasearins (Diterpenes)[5]
SonicationDichloromethane saturated with ammonium hydroxide1 hourCasearins (Diterpenes)[5]
Ultrasound-Assisted Extraction40% Ethanol80°CPhenolic Compounds & Antioxidant Activity[1]
Maceration40% EthanolNot specifiedPhenolic Compounds & Antioxidant Activity[1]

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing p1 Collect C. sylvestris Leaves p2 Drying (Freeze-dry or Oven-dry) p1->p2 p3 Grind to Fine Powder p2->p3 e1 Add Solvent p3->e1 e2 Extraction (e.g., UAE or Maceration) e1->e2 pr1 Filtration e2->pr1 pr2 Solvent Evaporation pr1->pr2 pr3 Drying of Crude Extract pr2->pr3 end end pr3->end Crude Extract Containing This compound

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_yield start Low Extraction Yield q1 Is the extraction method optimized? start->q1 s1 Consider alternative methods (e.g., UAE, Sonication) q1->s1 No q2 Is the solvent appropriate? q1->q2 Yes s1->q2 s2 Test different solvents (e.g., Dichloromethane, Ethyl Acetate) q2->s2 No q3 Are extraction parameters optimal? q2->q3 Yes s2->q3 s3 Optimize time, temperature, and solvent-to-solid ratio q3->s3 No q4 Is the plant material of good quality? q3->q4 Yes s3->q4 s4 Ensure proper collection, drying, and storage q4->s4 No end Improved Yield q4->end Yes s4->end

Caption: Troubleshooting decision tree for low extraction yield.

References

Technical Support Center: Optimization of HPLC Separation for Casearia sylvestris Terpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of terpenoids from Casearia sylvestris.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing terpenoids from Casearia sylvestris using HPLC?

A1: The main challenges stem from the complexity of the plant matrix and the physicochemical properties of terpenoids. Plant extracts contain a wide variety of compounds, which can lead to co-elution and matrix effects.[1] Many terpenoids, particularly sesquiterpenes, lack strong chromophores, resulting in poor UV absorbance and low sensitivity.[2] Additionally, diterpenes like casearins can exist as complex mixtures of structurally similar isomers, making their separation difficult.

Q2: How do I choose the appropriate extraction solvent for Casearia sylvestris terpenoids for HPLC analysis?

A2: The choice of solvent depends on the polarity of the target terpenoids. For less polar sesquiterpenes, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective.[2] For more polar diterpenes, such as casearins, ethanol (B145695) or methanol (B129727) are commonly used.[3][4] It is crucial to select a solvent that efficiently extracts the compounds of interest while minimizing the co-extraction of interfering substances.

Q3: What type of HPLC column is best suited for separating Casearia sylvestris terpenoids?

A3: Reversed-phase C18 columns are the most common and effective choice for the separation of a wide range of terpenoids from plant extracts.[5][6] These columns provide good resolution for both non-polar and moderately polar compounds. For specific applications, other stationary phases like C8 or phenyl-hexyl might offer different selectivity.

Q4: What mobile phase composition is recommended for the HPLC analysis of these terpenoids?

A4: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is typically employed.[5][7] The addition of a small amount of acid, such as formic acid or phosphoric acid (0.1%), to the mobile phase can improve peak shape and resolution, especially for acidic terpenoids.[6][8]

Q5: At what wavelength should I set the UV detector for analyzing Casearia sylvestris terpenoids?

A5: The optimal detection wavelength depends on the specific class of terpenoids. Diterpenes like casearins show maximum absorbance around 232-235 nm.[9] For many other terpenoids that lack strong chromophores, detection at lower wavelengths, such as 200-215 nm, may be necessary to achieve adequate sensitivity.[2] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for each compound.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of Casearia sylvestris terpenoids.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptom Possible Cause Recommended Solution
Peak Tailing Secondary interactions between analytes and the stationary phase.[1]Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups on the silica (B1680970) support.[6]
Column overload.[10]Reduce the injection volume or dilute the sample.
Presence of a void at the column inlet.Reverse flush the column. If the problem persists, the column may need to be replaced.[10]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.[10]Decrease the amount of sample injected onto the column.
Peak Broadening High dead volume in the HPLC system.Ensure all fittings and tubing are properly connected and use tubing with a small internal diameter.
Column contamination or degradation.[11]Flush the column with a strong solvent. If performance does not improve, replace the column.
Inappropriate mobile phase pH.[1]Adjust the mobile phase pH to ensure analytes are in a single ionic form.
Problem 2: Poor Resolution or Co-elution of Peaks
Symptom Possible Cause Recommended Solution
Overlapping Peaks Inadequate separation power of the mobile phase gradient.Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting compounds.
Mobile phase composition is not optimal.Experiment with different organic solvents (acetonitrile vs. methanol) as they offer different selectivities.
Unsuitable column stationary phase.Consider a column with a different stationary phase (e.g., C8 or phenyl-hexyl) to alter the separation selectivity.
Multiple compounds under a single peak Co-elution of structurally similar terpenoids.Employ a longer column or a column with smaller particle size to increase efficiency. Two-dimensional HPLC can also be considered for very complex samples.
Problem 3: Low Signal Intensity or No Peaks Detected
Symptom Possible Cause Recommended Solution
Low Peak Area Low concentration of terpenoids in the extract.Concentrate the sample extract before injection.
Poor UV absorbance of the target terpenoids.[2]Use a detector with higher sensitivity, such as a mass spectrometer (MS), or derivatize the analytes to enhance their UV absorbance. Detect at a lower wavelength (200-215 nm).[2]
No Peaks Incorrect detection wavelength.Use a PDA detector to scan a wide wavelength range and identify the absorbance maxima of the target compounds.
Sample degradation.Ensure proper storage of samples and use fresh extracts for analysis.
Injection issue.Check the autosampler for proper operation and ensure the correct injection volume is set.

Experimental Protocols

Protocol 1: Extraction of Terpenoids from Casearia sylvestris Leaves
  • Sample Preparation: Air-dry the leaves of Casearia sylvestris at room temperature and grind them into a fine powder.

  • Extraction:

    • For a broad range of terpenoids, including diterpenes, macerate 10 g of the powdered plant material in 100 mL of 70% ethanol with occasional shaking for 24 hours.[9]

    • For less polar sesquiterpenes, use a mixture of hexane:ethyl acetate (85:15 v/v) for extraction.[2]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Sample Clean-up (Optional but Recommended): For complex extracts, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove highly polar and non-polar interferents.

  • Final Preparation: Dissolve the dried extract in the initial mobile phase (e.g., methanol/water mixture) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[4]

Protocol 2: HPLC Method for the Separation of Casearia sylvestris Diterpenes (Casearins)

This protocol is based on methods reported for the analysis of casearins.[4][9]

Parameter Condition
Column C18 (e.g., Hypersil Gold, 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Isocratic elution with 70% Methanol and 30% Water[4]
Flow Rate 0.7 mL/min[4]
Column Temperature 25°C
Injection Volume 20 µL[4]
Detection UV at 235 nm[4]

Visualizations

experimental_workflow start Start: C. sylvestris Plant Material sample_prep Sample Preparation (Drying, Grinding) start->sample_prep extraction Solvent Extraction (e.g., 70% Ethanol) sample_prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration spe Solid-Phase Extraction (SPE) (Optional Clean-up) concentration->spe final_prep Final Preparation (Dissolving, Filtering) concentration->final_prep Skip SPE spe->final_prep hplc HPLC Analysis final_prep->hplc data_analysis Data Analysis (Peak Integration, Quantification) hplc->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for HPLC analysis of Casearia sylvestris terpenoids.

troubleshooting_logic start Problem with HPLC Chromatogram? peak_shape Poor Peak Shape? start->peak_shape Yes no_problem Chromatogram OK start->no_problem No resolution Poor Resolution? peak_shape->resolution No tailing Tailing: Check mobile phase pH, reduce sample load, check column. peak_shape->tailing Tailing fronting Fronting: Check sample solvent, reduce sample load. peak_shape->fronting Fronting broadening Broadening: Check dead volume, column condition. peak_shape->broadening Broadening sensitivity Low Sensitivity? resolution->sensitivity No optimize_gradient Optimize Gradient (slower ramp) resolution->optimize_gradient sensitivity->no_problem No concentrate_sample Concentrate Sample sensitivity->concentrate_sample change_solvent Change Organic Solvent (ACN vs. MeOH) optimize_gradient->change_solvent change_column Use a different column change_solvent->change_column change_wavelength Lower Detection Wavelength (200-215 nm) concentrate_sample->change_wavelength use_ms Use Mass Spectrometer (MS) Detector change_wavelength->use_ms

Caption: Troubleshooting logic for HPLC analysis of terpenoids.

References

overcoming low yield in the synthesis of secocadinane sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of secocadinane sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic routes, with a particular focus on overcoming low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of the secocadinane core and its precursors. The advice provided is based on established synthetic methodologies for cadinane (B1243036) and related sesquiterpenoid frameworks.

FAQ 1: Low Yield in Decalin Core Formation via Robinson Annulation

Question: My Robinson annulation to form the bicyclo[4.4.0]decane (decalin) core of a cadinane precursor is resulting in a low yield of the desired enone. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Robinson annulations for complex substrates are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Common Causes and Troubleshooting Strategies:

  • Inefficient Michael Addition: The initial conjugate addition of the enolate to the α,β-unsaturated ketone may be slow or reversible, leading to side reactions.

    • Troubleshooting:

      • Isolate the Michael Adduct: Instead of a one-pot reaction, consider isolating the 1,5-diketone intermediate from the Michael addition before proceeding with the aldol (B89426) condensation. This allows for optimization of each step independently.

      • Choice of Base: The choice of base is critical. For kinetically controlled enolate formation, use a strong, non-nucleophilic base like LDA or KHMDS at low temperatures. For thermodynamic enolates, a weaker base like NaOEt or KOH in a protic solvent can be used.

      • Reaction Conditions: Vary the temperature and reaction time. Some Michael additions benefit from lower temperatures to minimize side reactions, while others may require heating to proceed at a reasonable rate.

  • Unwanted Side Reactions during Aldol Condensation: The intramolecular aldol condensation can be plagued by polymerization of the starting materials or the formation of undesired constitutional isomers.

    • Troubleshooting:

      • Catalyst Choice: For asymmetric syntheses, proline and its derivatives are often used to catalyze the aldol condensation with high stereoselectivity.

      • Solvent Effects: The solvent can significantly influence the stereochemical outcome and yield. Non-polar solvents often favor a chair-like transition state in the aldol condensation. Experiment with a range of solvents from polar aprotic (e.g., DMSO, DMF) to non-polar (e.g., toluene, hexane).

  • Dehydration Issues: The final dehydration of the aldol adduct to the enone can sometimes be problematic, leading to a mixture of products or decomposition.

    • Troubleshooting:

      • Acid/Base Catalysis: If the dehydration is not occurring under the initial reaction conditions, it can be promoted by the addition of an acid (e.g., p-toluenesulfonic acid) or a stronger base upon completion of the aldol addition.

Data on Robinson Annulation Optimization:

EntryReactantsBase/CatalystSolventTemperature (°C)Yield (%)Reference
1Cyclohexanone, Methyl Vinyl KetoneNaOEtEtOHReflux55[Generic]
22-Methylcyclohexanone, Methyl Vinyl KetoneL-ProlineDMSO3549 (76% ee)[1]
32-Methylcyclohexanone, Methyl Vinyl KetonePyrrolidineBenzeneReflux75[Generic]
FAQ 2: Poor Diastereoselectivity in the Intramolecular Diels-Alder Reaction

Question: I am using an intramolecular Diels-Alder (IMDA) reaction to construct the decalin core, but I am getting a poor diastereomeric ratio of the cis- and trans-fused products. How can I improve the selectivity?

Answer:

The stereochemical outcome of an IMDA reaction is highly dependent on the transition state geometry, which is influenced by several factors.

Strategies to Improve Diastereoselectivity:

  • Lewis Acid Catalysis: The use of a Lewis acid can significantly enhance the rate and selectivity of the Diels-Alder reaction. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and often locking it into a specific conformation, which favors one transition state over the other.

    • Common Lewis Acids: TiCl4, AlCl3, Et2AlCl, SnCl4, BF3·OEt2.

    • Experimental Consideration: The choice and stoichiometry of the Lewis acid are critical and must be optimized empirically. Start with catalytic amounts and screen a variety of Lewis acids.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states. A systematic screening of solvents with varying polarities is recommended.

  • Temperature Control: Diels-Alder reactions are often reversible. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can favor the thermodynamically more stable product, which is often the desired diastereomer.

  • Substrate Modification: The stereochemical outcome can sometimes be influenced by the steric bulk of substituents on the tether connecting the diene and dienophile. Modifying a protecting group or a non-essential functional group might alter the preferred reaction pathway.

Data on Lewis Acid Catalysis in Diels-Alder Reactions:

EntryDiene/Dienophile SystemLewis AcidSolventTemperature (°C)Diastereomeric Ratio (endo:exo)Yield (%)Reference
1Isoprene, Methyl AcrylateNoneToluene11070:3060[Generic]
2Isoprene, Methyl AcrylateEt2AlClToluene-7895:592[Generic]
3Cyclopentadiene, Methyl AcrylateNoneNeat2585:1580[Generic]
4Cyclopentadiene, Methyl AcrylateTiCl4CH2Cl2-78>99:195[Generic]
FAQ 3: Low Yield in Fragmentation Reaction to Form the Secocadinane Skeleton

Question: I am attempting a Grob-type fragmentation to open a bicyclic intermediate and form the secocadinane core, but the reaction is inefficient. What are the key parameters to optimize?

Answer:

Successful Grob fragmentation relies on a precise stereoelectronic arrangement of the fragmenting system.

Key Optimization Parameters:

  • Antiperiplanar Alignment: The bond to the electrofuge (the group that departs with a positive charge or as a neutral molecule) and the bond to the nucleofuge (the leaving group) must be antiperiplanar to the Cα-Cβ bond that is being cleaved. Ensure your precursor is designed to adopt this conformation.

  • Leaving Group Ability: The choice of the leaving group is critical. Mesylates, tosylates, and triflates are excellent leaving groups. Halides can also be used.

  • Reaction Conditions: The fragmentation can be initiated under various conditions, including solvolysis, treatment with a base, or with a Lewis acid, depending on the nature of the substrate. A screening of these conditions is often necessary.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the diene-dienophile precursor (1.0 equiv) in the chosen dry solvent (e.g., CH2Cl2, toluene).

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., Et2AlCl, 1.1 equiv as a 1.0 M solution in hexanes) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 or Rochelle's salt.

  • Work-up: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials and Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions side_products Identify Side Products (NMR, MS) check_conditions->side_products optimization Systematic Optimization side_products->optimization change_reagents Vary Reagents (Base, Catalyst, Lewis Acid) optimization->change_reagents Reagent Issue? change_solvent Screen Solvents optimization->change_solvent Solvent Effect? change_temp Optimize Temperature and Concentration optimization->change_temp Condition Issue? redesign Redesign Synthetic Step/Protecting Groups optimization->redesign Persistent Low Yield success Improved Yield change_reagents->success change_solvent->success change_temp->success redesign->success

Caption: A general workflow for troubleshooting low-yield reactions in organic synthesis.

Key Synthetic Transformations in Cadinane Synthesis

Cadinane_Synthesis A Acyclic Precursor B Robinson Annulation or Diels-Alder A->B C Decalin Core B->C D Functional Group Interconversion C->D E Cadinane Skeleton D->E F Fragmentation E->F G Secocadinane Skeleton F->G

Caption: A simplified logical flow of key transformations in the synthesis of secocadinane sesquiterpenoids.

References

Technical Support Center: Stability of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues with 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: The stability of this compound, a sesquiterpenoid, in solution can be influenced by several factors. The most common causes of degradation for natural products of this class include:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions such as hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents, for instance, may participate in degradation reactions.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To ensure the longevity of your stock solutions, it is recommended to store them at -20°C.[1] For short-term storage (up to two weeks), aliquots in tightly sealed vials at -20°C are advisable.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1][2]

Q3: In which solvents is this compound soluble and what are the implications for stability?

A3: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2] While these solvents are suitable for preparing stock solutions, it is crucial to consider their potential impact on stability during long-term storage and in your experimental setup. For aqueous-based assays, DMSO is a common choice for a stock solvent, but the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent-induced degradation or biological effects.

Q4: I am observing inconsistent results in my bioassays. Could this be related to compound instability?

A4: Yes, inconsistent bioassay results are a common consequence of compound instability. If the compound degrades in your assay medium, its effective concentration will decrease over the course of the experiment, leading to variability in the observed biological activity. It is crucial to assess the stability of this compound under your specific assay conditions (e.g., buffer composition, pH, temperature, incubation time).

Troubleshooting Guide: Degradation of this compound in Solution

This guide will help you systematically troubleshoot and mitigate stability issues.

Observed Issue Potential Cause Recommended Action
Loss of biological activity over time Compound degradation in the assay medium.1. Perform a time-course stability study: Incubate the compound in the assay buffer for different durations (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature. Analyze the remaining compound concentration at each time point using a suitable analytical method (e.g., HPLC-UV).2. Adjust assay conditions: If degradation is observed, consider shortening the incubation time, lowering the temperature if possible, or adjusting the pH of the buffer to a more neutral range.
Change in solution color or appearance of precipitate Degradation leading to the formation of insoluble products or chemical transformation.1. Visually inspect solutions: Regularly check for any changes in color or the formation of precipitates.2. Solubility assessment: Determine the solubility of the compound in your experimental buffer. Precipitation may occur if the concentration exceeds its solubility limit.3. Analyze the precipitate: If possible, collect and analyze the precipitate to identify potential degradation products.
Appearance of new peaks in chromatogram (e.g., HPLC, LC-MS) Formation of degradation products.1. Conduct forced degradation studies: Expose the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying potential degradants in your experimental samples.2. Develop a stability-indicating analytical method: Use a chromatographic method that can separate the parent compound from its degradation products, allowing for accurate quantification of stability.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution in a thermostatic oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a developed HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation of this compound.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of Acetonitrile (A) and Water (B) is a common starting point for the analysis of sesquiterpenoids.

  • Example Gradient: Start with 30% A, ramp to 90% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determine the UV absorbance maximum of this compound (a UV scan is recommended).

  • Column Temperature: 25°C

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis light) start->photo analyze_samples Analyze Stressed Samples (e.g., HPLC-UV/MS) acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples identify_degradants Identify Degradation Products analyze_samples->identify_degradants determine_pathways Determine Degradation Pathways identify_degradants->determine_pathways develop_method Develop Stability-Indicating Method determine_pathways->develop_method

References

purification strategies for complex mixtures of Casearia diterpenes and sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of complex mixtures of Casearia diterpenes and sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in separating diterpenes and sesquiterpenes from Casearia extracts?

A1: The primary challenges include:

  • High Structural Similarity: Many diterpenes and sesquiterpenes within a Casearia extract share similar skeletons and polarity, making them difficult to resolve using a single chromatographic technique.

  • Co-elution: Due to their similar physicochemical properties, these compounds often co-elute, leading to impure fractions.

  • Presence of Isomers: The presence of constitutional isomers and stereoisomers further complicates the separation process.

  • Low Abundance of Target Compounds: Bioactive terpenes may be present in low concentrations, requiring efficient and high-resolution purification techniques to isolate them from the more abundant compounds.

  • Thermal Instability and Volatility: Some terpenes, particularly sesquiterpenes, can be volatile or degrade at high temperatures, which limits the use of techniques like gas chromatography without derivatization and requires careful handling during solvent evaporation.[1]

Q2: Which chromatography techniques are most effective for the purification of Casearia terpenes?

A2: A multi-step chromatographic approach is typically necessary. The most commonly employed and effective techniques include:

  • Column Chromatography (CC): An essential initial step for the fractionation of the crude extract. Silica (B1680970) gel is the most common stationary phase, often used with a gradient of non-polar to polar solvents.[2]

  • High-Performance Liquid Chromatography (HPLC): Indispensable for the final purification of isolated fractions. Reversed-phase (RP-HPLC) with C18 columns is frequently used for separating diterpenes and sesquiterpenes.[3][4]

  • Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[5] It is particularly useful for separating compounds with similar polarities.

Q3: How do I choose the right solvent system for column chromatography?

A3: The selection of an appropriate solvent system is critical for successful separation.

  • Thin-Layer Chromatography (TLC) Analysis: Before performing column chromatography, it is crucial to analyze the crude extract or pre-fractionated sample using TLC with various solvent systems.

  • Optimal Rf Values: Aim for a solvent system that provides good separation of the target compounds with Rf values between 0.2 and 0.5.

  • Solvent Polarity: Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or methanol. This gradient elution helps to separate compounds with a wide range of polarities.

Q4: My target compound appears to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel can be due to the acidic nature of the stationary phase.

  • Deactivate the Silica Gel: You can deactivate the silica gel by adding a small percentage of a base, such as triethylamine (B128534) or ammonia, to the solvent system.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded-phase silica gel (e.g., diol-bonded silica).

  • Employ Counter-Current Chromatography (CCC): As CCC is a liquid-liquid separation technique, it eliminates the solid support and the associated degradation issues.[5]

Troubleshooting Guides

Issue 1: Poor Separation/Co-elution of Compounds in Column Chromatography
Possible Cause Solution
Inappropriate Solvent System Optimize the solvent system using TLC. A shallower gradient or isocratic elution with the optimal solvent mixture might improve resolution.
Column Overloading Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a sample-to-adsorbent ratio of 1:30 to 1:100.
Improper Column Packing Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation.
Flow Rate is Too High A slower flow rate allows for better equilibration of the analytes between the stationary and mobile phases, leading to improved resolution.
Issue 2: Low Recovery of Target Compound
Possible Cause Solution
Irreversible Adsorption The compound may be strongly and irreversibly binding to the stationary phase. Consider using a different adsorbent or deactivating the silica gel. CCC is also a good alternative.[5]
Compound Degradation As mentioned in the FAQs, compound degradation on the column can lead to low recovery. Test the stability of your compound on silica gel using a 2D TLC analysis.
Compound is Highly Volatile For volatile sesquiterpenes, be cautious during the solvent evaporation step. Use a rotary evaporator at a low temperature and pressure.
Compound is Insoluble in the Mobile Phase If the compound precipitates on the column, it will not elute properly. Ensure the chosen solvent system can dissolve the entire sample.
Issue 3: Tailing or Broadening of Peaks in HPLC
Possible Cause Solution
Column Overload Inject a smaller volume of the sample or dilute the sample.
Secondary Interactions Silanol groups on the silica backbone of C18 columns can interact with polar functional groups of the analytes, causing tailing. Use a column with end-capping or add a competing base like triethylamine to the mobile phase.
Inappropriate Mobile Phase pH For ionizable compounds, the pH of the mobile phase can significantly affect peak shape. Adjust the pH to suppress the ionization of the analyte.
Column Contamination or Degradation Flush the column with a strong solvent or, if necessary, replace the column. Use a guard column to protect the analytical column.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Casearia Terpene Purification (Illustrative)

Technique Stationary Phase Mobile Phase Example Typical Yield (%) Typical Purity (%) Throughput
Column Chromatography Silica GelHexane:Ethyl Acetate (gradient)20-50 (for a fraction)40-70High
RP-HPLC C18Acetonitrile:Water (gradient)5-15 (for a pure compound)>95Low
Counter-Current Chromatography Liquid (two-phase system)Hexane:Ethyl Acetate:Methanol:Water10-30 (for a pure compound)>90Medium

Note: The yield and purity values are illustrative and can vary significantly depending on the complexity of the mixture and the specific compound.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Fractionation of a Casearia Crude Extract
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into a glass column plugged with cotton wool, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Start the elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient could be from 100% hexane to 100% ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing compounds of interest.

    • Combine fractions with similar TLC profiles for further purification.

Protocol 2: Preparative RP-HPLC for the Final Purification of a Diterpene-Rich Fraction
  • Column and Mobile Phase Preparation:

    • Use a preparative C18 column (e.g., 250 x 20 mm, 10 µm).

    • Prepare the mobile phases, for example, Solvent A: Water and Solvent B: Acetonitrile. Degas both solvents.

  • Sample Preparation:

    • Dissolve the semi-purified fraction from column chromatography in the initial mobile phase composition or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set a flow rate appropriate for the column size (e.g., 10-20 mL/min).

    • Run a gradient elution, for example, starting with 50% B to 100% B over 40 minutes.

    • Monitor the elution using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Fraction Collection:

    • Collect the peaks corresponding to the target compounds using an automated fraction collector or manually.

  • Post-Purification:

    • Evaporate the solvent from the collected fractions under reduced pressure.

    • Assess the purity of the isolated compounds using analytical HPLC.

Mandatory Visualizations

experimental_workflow crude_extract Crude Extract from Casearia sp. cc Silica Gel Column Chromatography (Hexane:EtOAc gradient) crude_extract->cc fractions Collect and Combine Fractions (based on TLC analysis) cc->fractions hplc Preparative RP-HPLC (C18, ACN:H2O gradient) fractions->hplc pure_compounds Pure Diterpenes & Sesquiterpenes hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation

Caption: General workflow for the purification of Casearia terpenes.

troubleshooting_workflow start Poor Separation? check_tlc TLC Optimization Done? start->check_tlc optimize_solvent Optimize Solvent System check_tlc->optimize_solvent No check_loading Column Overloaded? check_tlc->check_loading Yes optimize_solvent->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Column Packed Properly? check_loading->check_packing No reduce_load->check_packing repack_column Repack Column check_packing->repack_column No success Improved Separation check_packing->success Yes repack_column->success

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Enhancing the Solubility of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a natural sesquiterpenoid isolated from the leaves of Casearia sylvestris.[1][2] Like many hydrophobic compounds, it has poor water solubility, which can lead to several issues in bioassays.[3][4] Poor solubility can cause compound precipitation in aqueous assay media, leading to inaccurate and inconsistent results, underestimation of biological activity, and reduced bioavailability in cell-based assays.[3][5]

Q2: What are the initial steps to dissolve this compound?

Based on supplier information, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For bioassays, DMSO is the most common choice.[4][6] It is recommended to first prepare a high-concentration stock solution in 100% DMSO.[5] To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.[7] Always prepare fresh working solutions from the stock for each experiment.[6]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects.[8] Typically, the final DMSO concentration should not exceed 0.5%, although the exact tolerance can vary between cell lines.[6] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the test wells) in your experiments to account for any solvent effects.[8][9]

Q4: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What can I do?

This is a common issue with hydrophobic compounds.[5] Here are a few troubleshooting steps:

  • Optimize Dilution Protocol: Instead of adding a small volume of highly concentrated DMSO stock directly to the full volume of aqueous buffer, try a serial dilution approach. It is preferable to mix DMSO stock dilutions directly with the assay media, which often contains proteins or other components that can help maintain solubility.[3]

  • Lower the Final Concentration: You may be exceeding the solubility limit of the compound in the final assay medium. Try testing a lower concentration range.

  • Use a different solubilization strategy: If simple dilution from a DMSO stock is problematic, consider more advanced formulation strategies.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your bioassays.

Issue 1: Inconsistent or Non-Reproducible Bioassay Results

Possible Cause: Compound precipitation or aggregation in the assay medium.[9]

Solutions:

  • Visual Inspection: Before and after adding your compound to the assay plate, visually inspect the wells for any signs of precipitation.

  • Solubility Assessment: Perform a simple solubility test by preparing your compound at the highest intended assay concentration in the final assay buffer. Let it sit for the duration of your experiment and check for precipitate.

  • Optimize Co-solvent Concentration: While keeping the final DMSO concentration below the toxic level for your cells (e.g., <0.5%), you might be able to slightly increase it to improve solubility.[6]

  • Employ Advanced Formulation Strategies: If co-solvents alone are insufficient, consider the methods outlined in the table below.

Issue 2: Lower than Expected Potency (High IC₅₀ Value)

Possible Cause: The actual concentration of the dissolved, active compound is lower than the nominal concentration due to poor solubility.[3]

Solutions:

  • Enhance Solubility: Utilize one of the formulation strategies detailed in the subsequent sections to ensure more of the compound is in solution and available to interact with the target.

  • Dose-Response Analysis: Perform a careful dose-response analysis. A very steep or flat curve can sometimes indicate solubility issues at higher concentrations.[9]

Summary of Solubility Enhancement Strategies
StrategyPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Dissolving the compound in a water-miscible organic solvent before dilution in aqueous buffer.[10][11]Simple, widely used, and effective for many compounds.Potential for solvent toxicity at higher concentrations; compound may still precipitate upon dilution.[8]
Cyclodextrin (B1172386) Complexation Encapsulation of the hydrophobic compound within the hydrophobic core of cyclodextrin molecules.[12][13]Significant increase in aqueous solubility; can improve bioavailability.[12][13]May alter the effective concentration of the free drug; potential for cytotoxicity with some cyclodextrins.
Lipid-Based Nanoparticles (e.g., Liposomes, SLNs) Encapsulation of the compound within lipid-based nanocarriers.[14][15]Improves solubility and bioavailability; can offer controlled release and targeting.[9]More complex preparation; potential for instability.
Polymeric Nanoparticles (e.g., PLGA) Encapsulation within a biodegradable polymer matrix.[16][17]Improves solubility; provides controlled release.[9]Complex formulation process; potential for polymer-related toxicity.
Nanosuspensions Reduction of compound particle size to the nanometer range, increasing surface area and dissolution rate.[18][19]Enhances dissolution velocity and saturation solubility.Requires specialized equipment (e.g., high-pressure homogenizers); potential for particle aggregation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Weighing: Accurately weigh a small amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: If necessary, gently warm the vial to 37°C and vortex or sonicate until the compound is completely dissolved.[7]

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot and perform serial dilutions in the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all wells, including the vehicle control.[8]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Molar Ratio Determination: Start with a molar ratio of 1:1 (Compound:HP-β-CD). This can be optimized.

  • HP-β-CD Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer.

  • Compound Addition: Add the powdered this compound to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Bioassay: Use the filtered, complexed solution for your bioassays.

Visualizations

Experimental Workflow for Troubleshooting Solubility

G cluster_0 Start: Solubility Issue cluster_1 Initial Steps cluster_2 Troubleshooting Path cluster_3 Advanced Strategies cluster_4 Outcome start Precipitation or Inconsistent Results prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock physical_methods Use Gentle Warming (37°C) and/or Sonication prep_stock->physical_methods check_dmso Check Final DMSO Concentration (<0.5%) physical_methods->check_dmso lower_conc Test Lower Compound Concentrations check_dmso->lower_conc [ If still precipitating ] end Soluble Compound for Reliable Bioassays check_dmso->end [ Soluble ] advanced Proceed to Advanced Formulation Strategies lower_conc->advanced [ If still precipitating ] lower_conc->end [ Soluble ] cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin nanoparticles Nanoparticle Formulation advanced->nanoparticles lipid Lipid-Based Delivery advanced->lipid cyclodextrin->end nanoparticles->end lipid->end

Caption: Troubleshooting workflow for solubility issues.

Decision Pathway for Selecting a Solubilization Method

G start Start: Poorly Soluble This compound q1 Is simple dissolution in <0.5% DMSO sufficient? start->q1 ans1_yes Proceed with DMSO Stock q1->ans1_yes Yes q2 Is a moderate increase in solubility required? q1->q2 No end Optimized Bioassay ans1_yes->end ans2_yes Use Cyclodextrin Complexation q2->ans2_yes Yes q3 Is a significant increase in solubility and/or controlled release needed? q2->q3 No ans2_yes->end ans3_yes Use Nanoparticle or Lipid-Based Formulations q3->ans3_yes Yes ans3_yes->end

Caption: Decision tree for choosing a solubilization strategy.

References

Technical Support Center: Storage and Handling of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at 2-8°C.[1] To prevent degradation from atmospheric moisture and oxygen, it is crucial to keep the vial tightly sealed. For enhanced protection, especially for long-term storage, consider placing the primary container inside a secondary container with a desiccant.

Q2: How should I store solutions of this compound?

Solutions of this compound, for instance in DMSO, should be prepared fresh for immediate use whenever possible. If storage of a stock solution is necessary, it is recommended to divide it into small, single-use aliquots in tightly sealed vials and store them at -20°C for up to two weeks.[1] Some suppliers suggest that stock solutions can be kept for several months under these conditions.[2] Avoid repeated freeze-thaw cycles as this can accelerate degradation. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture into the solution.[1][2]

Q3: What are the primary factors that can cause degradation of this compound?

Based on the chemical structure of this compound, which contains an α,β-unsaturated ketone (enone) and a tertiary hydroxyl group, the primary factors contributing to degradation are:

  • Oxidation: The double bond and allylic positions are susceptible to oxidation from atmospheric oxygen. This can be accelerated by exposure to light and elevated temperatures.

  • Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions.

  • Light: As a complex organic molecule, exposure to UV or even ambient light over extended periods can lead to photodegradation.

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions.

Q4: What are the likely degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of similar terpenoids and enones, likely degradation products could include:

  • Epoxides formed at the double bond.

  • Products of allylic oxidation.

  • Products resulting from the cleavage of the double bond.

  • Dehydration products involving the tertiary hydroxyl group.

Q5: How can I detect degradation of my sample?

Degradation can be detected by various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a common and effective method. A stability-indicating HPLC method can separate the intact compound from its degradation products. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify degradation products.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in an experiment. Degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly in aliquots at -20°C and minimize freeze-thaw cycles. Verify the purity of the compound using an appropriate analytical method like HPLC.
Appearance of new peaks in the HPLC chromatogram. Chemical degradation of the compound.Review storage conditions (temperature, light exposure, atmosphere). Ensure the use of high-purity solvents and proper handling procedures. Consider performing a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your HPLC method.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Uptake of moisture or oxidation.Store the solid compound in a desiccator at the recommended temperature. Ensure the container is tightly sealed. If moisture absorption is suspected, the compound may need to be dried under vacuum.
Inconsistent experimental results. Inhomogeneous stock solution or partial degradation.Before taking an aliquot, ensure the stock solution is completely thawed and vortexed gently to ensure homogeneity. Prepare fresh stock solutions more frequently.

Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the compound and separating it from any degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV or photodiode array (PDA) detector

Procedure:

  • Solvent Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Initial):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A starting point could be a linear gradient from 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; based on the enone chromophore, a wavelength around 230-260 nm is a reasonable starting point.

    • Injection Volume: 10 µL

  • Method Optimization: Inject the reference standard and adjust the gradient, mobile phase composition, and other parameters to achieve a sharp, symmetrical peak with a reasonable retention time.

  • Forced Degradation: To confirm the method is stability-indicating, perform a forced degradation study (see protocol below). Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent compound.

Forced Degradation Study Protocol

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and methanol

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Place an aliquot of the stock solution in a heating block at a set temperature (e.g., 80°C) for a specified time. Also, expose the solid compound to the same temperature.

  • Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Prepare control samples (compound in solvent without stress agents) and store them at recommended conditions.

  • Analysis: Analyze all stressed and control samples at various time points using the developed stability-indicating HPLC method.

Data Presentation

The following table provides a template for summarizing the results of a forced degradation study.

Stress Condition Duration Temperature % Degradation (Parent Compound) Number of Degradation Products Major Degradation Product(s) (Retention Time)
0.1 M HCl24 hours60°C15%24.5 min, 6.2 min
0.1 M NaOH8 hoursRoom Temp25%33.8 min, 5.1 min, 7.0 min
3% H₂O₂24 hoursRoom Temp30%44.9 min, 5.5 min, 8.1 min, 9.3 min
Heat (Solid)48 hours80°C5%16.5 min
Heat (Solution)48 hours80°C10%26.5 min, 7.8 min
Photolytic1.2 million lux hours25°C8%15.9 min

Note: The data in this table is representative and should be replaced with actual experimental results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) prep->base Apply Stress oxid Oxidation (3% H2O2, RT) prep->oxid Apply Stress therm Thermal (80°C) prep->therm Apply Stress photo Photolytic (ICH Q1B) prep->photo Apply Stress hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples struct_elucid Structure Elucidation (LC-MS, NMR) hplc->struct_elucid Identify Degradants

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione epoxide Epoxidation Product parent->epoxide Oxidation (e.g., H2O2) allylic_ox Allylic Oxidation Product parent->allylic_ox Oxidation (e.g., O2, light) cleavage Double Bond Cleavage Products parent->cleavage Oxidation (e.g., O3 or strong oxidant) dehydration Dehydration Product parent->dehydration Acid/Heat

Caption: Plausible degradation pathways for the compound.

References

Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione.

Frequently Asked Questions (FAQs)

Q1: What is the natural source of this compound?

This compound is a natural product found in the leaves of Casearia sylvestris.[1]

Q2: What are the general solubility characteristics of this compound?

It is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the compound at 2-8°C for up to 24 months.[1] If prepared in a stock solution, it should be stored in tightly sealed vials at -20°C and is generally usable for up to two weeks.[1]

Q4: I am experiencing low yields during the final purification step. What could be the cause?

Low yields during purification can stem from several factors. Consider the possibility of product degradation on the stationary phase of your chromatography column. You might also be losing the compound during solvent extraction steps if the pH is not optimal. Re-evaluate your crystallization technique, as improper solvent choice can lead to significant product loss.

Q5: My final product shows impurities in the NMR spectrum. What are the likely side products?

Without a defined synthetic route, it is difficult to pinpoint exact side products. However, common impurities in scale-up synthesis can include regioisomers, stereoisomers, or products of over-oxidation or reduction depending on the reagents used. Incomplete reactions can also leave starting materials in your final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hypothetical scale-up synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low reaction conversion Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may improve conversion rates.
Catalyst deactivation.Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary. Consider adding a second charge of the catalyst.
Formation of multiple byproducts Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature and extend the reaction time.
Incorrect stoichiometry of reagents.Carefully control the addition rate and stoichiometry of all reagents. A slow, controlled addition can minimize side reactions.
Difficulty in removing solvent High-boiling point solvent used in the reaction.If possible, switch to a lower-boiling point solvent. Otherwise, use high-vacuum distillation or a rotary evaporator with a high-capacity pump.
Product oiling out during crystallization The chosen solvent system is not optimal.Screen a wider range of solvent systems, including co-solvents. A slower cooling rate or seeding the solution with a small crystal of the pure product can induce proper crystallization.
Inconsistent batch-to-batch yields Variations in raw material quality or reaction conditions.Implement strict quality control for all starting materials. Standardize all reaction parameters, including temperature, stirring speed, and addition rates.

Experimental Workflow & Methodologies

As a specific multi-step synthesis protocol for this compound is not publicly available, a generalized workflow for the isolation and hypothetical multi-step synthesis of a natural product is provided below.

Generalized Synthesis Workflow cluster_extraction Natural Product Isolation cluster_synthesis Hypothetical Scale-Up Synthesis A Harvest & Dry Plant Material B Solvent Extraction A->B Maceration/Soxhlet C Crude Extract B->C D Column Chromatography C->D Silica Gel E Pure Natural Product D->E Fraction Collection & Analysis F Starting Material G Step 1: C-C Bond Formation F->G H Step 2: Oxidation G->H I Step 3: Cyclization H->I J Crude Product I->J K Purification (Crystallization/Chromatography) J->K L Final Product K->L Troubleshooting Logic A Low Yield or Purity Issue Identified B Analyze Reaction Mixture (TLC, LC-MS) A->B C Is Starting Material Consumed? B->C D Incomplete Reaction C->D No E Multiple Spots/Peaks Observed? C->E Yes H Optimize Reaction Conditions (Time, Temp, Stoichiometry) D->H F Side Reactions Occurring E->F Yes G Review Purification Protocol E->G No I Optimize Reaction Conditions (Lower Temp, Slower Addition) F->I J Optimize Chromatography/Crystallization G->J

References

Validation & Comparative

Comparative Cytotoxicity Analysis: 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the cytotoxicity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione and the widely-used chemotherapeutic agent doxorubicin (B1662922) is not currently possible due to a lack of available scientific data on the biological activity of this compound.

Extensive searches of scientific literature and chemical databases reveal that while this compound has been isolated from the plant Casearia sylvestris, there are no published studies detailing its cytotoxic effects or mechanism of action against any cell lines. Therefore, quantitative data (such as IC50 values) and experimental protocols for this specific compound are unavailable.

However, to provide a valuable resource for researchers, this guide will present available data on the cytotoxic properties of other compounds isolated from Casearia sylvestris as a potential, albeit indirect, reference point. This will be followed by a comprehensive overview of the well-documented cytotoxicity and mechanisms of action of doxorubicin.

Cytotoxicity of Compounds from Casearia sylvestris

Casearia sylvestris is a plant known in folk medicine for its therapeutic properties, including anticancer claims. Scientific investigations have confirmed the cytotoxic potential of various extracts and isolated compounds from this plant, primarily clerodane diterpenes.

One study on clerodane diterpenes from Casearia sylvestris demonstrated significant cytotoxic activity against human cancer cell lines. For instance, casearin X and caseargrewiin F showed potent cytotoxicity, with IC50 values comparable to doxorubicin in some cases.[1] Another study focusing on the essential oil of Casearia sylvestris and its main constituent, α-zingiberene, also reported cytotoxic activity against several tumor cell lines, with IC50 values ranging from 12 to 153 µg/mL.[2]

It is important to note that these findings relate to different compounds from the same plant source and cannot be directly extrapolated to this compound.

Doxorubicin: A Benchmark in Cytotoxicity

Doxorubicin is a well-established anthracycline antibiotic used in the treatment of a wide range of cancers. Its cytotoxic effects are potent and have been extensively studied.

Quantitative Cytotoxicity Data for Doxorubicin

The half-maximal inhibitory concentration (IC50) of doxorubicin varies depending on the cancer cell line and the duration of exposure. The following table summarizes representative IC50 values from the literature.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7 Breast Cancer0.05 - 1.048 - 72
HeLa Cervical Cancer0.01 - 0.548 - 72
A549 Lung Cancer0.1 - 2.048 - 72
HepG2 Liver Cancer0.1 - 1.548 - 72

Note: These values are approximate and can vary between different studies and experimental conditions.

Experimental Protocols for Doxorubicin Cytotoxicity Assessment

The cytotoxicity of doxorubicin is typically evaluated using a variety of in vitro assays.

1. Cell Viability Assays (e.g., MTT, XTT, WST-1):

  • Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (e.g., MTT) into a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of doxorubicin concentrations for a specified period (e.g., 24, 48, or 72 hours).

    • Add the tetrazolium salt solution to each well and incubate for a few hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):

  • Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

  • Methodology:

    • Treat cells with doxorubicin as described above.

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of cell death.

Signaling Pathways and Mechanism of Action of Doxorubicin

Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by interfering with DNA replication and function.

Doxorubicin_Mechanism cluster_dna DNA Damage Pathways cluster_ros Oxidative Stress Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Breaks DNA Double-Strand Breaks DNA_Intercalation->DNA_Breaks Topoisomerase_II->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Membrane_Damage Membrane Lipid Peroxidation ROS_Generation->Membrane_Damage Protein_Damage Protein Oxidation ROS_Generation->Protein_Damage Membrane_Damage->Apoptosis Protein_Damage->Apoptosis

Caption: Doxorubicin's primary mechanisms of action leading to apoptosis.

The primary mechanisms include:

  • DNA Intercalation: Doxorubicin intercalates between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals. These ROS can damage cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic effects.

These actions ultimately trigger a cascade of cellular events, leading to cell cycle arrest and programmed cell death (apoptosis).

Conclusion

While a direct comparison of the cytotoxicity of this compound and doxorubicin is not feasible due to the absence of data for the former, this guide provides a framework for how such a comparison could be structured. The information on doxorubicin serves as a benchmark for researchers investigating the potential of novel compounds like those from Casearia sylvestris. Future studies are warranted to isolate and evaluate the biological activities of this compound to determine if it holds promise as a cytotoxic agent.

References

comparing the bioactivity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione with other Casearia compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Casearia is a rich source of bioactive secondary metabolites, with numerous studies highlighting the therapeutic potential of its constituent compounds. While a specific bioactivity profile for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from Casearia sylvestris, is not extensively documented in publicly available research, a wealth of data exists for other compounds from this genus. This guide provides a comparative overview of the bioactivity of prominent Casearia compounds, with a focus on their cytotoxic and anti-inflammatory effects, supported by experimental data.

Cytotoxic Activity of Casearia Compounds

Clerodane diterpenes are a hallmark of the Casearia genus and have demonstrated significant cytotoxic activity against a range of cancer cell lines. Sesquiterpenes found in the essential oils of Casearia species also contribute to their anticancer potential. The following table summarizes the cytotoxic activities of several key Casearia compounds.

Compound ClassCompoundCancer Cell LineIC50 (µg/mL)Source SpeciesReference
Clerodane Diterpene Casearin XHuman cancer cell linesComparable to doxorubicinCasearia sylvestris[1]
Caseargrewiin FHuman cancer cell linesMost active among testedCasearia sylvestris[1]
Sesquiterpene Essential Oil (α-zingiberene as major component)HeLa, U-87, Siha, HL6012 - 153Casearia sylvestris[2][3]
α-zingiberene (pure)HeLa, U-87, Siha, HL60Higher than essential oilCasearia sylvestris[2][3]
Essential Oil (bicyclogermacrene, β-caryophyllene as major components)HeLa, A-549, HT-2960.7 - 90.6Casearia sylvestris[4]

Note: The bioactivity of this compound has not been reported in the reviewed literature.

Anti-inflammatory and Antimicrobial Activities

Beyond cytotoxicity, compounds from Casearia have shown promise as anti-inflammatory and antimicrobial agents. The essential oil of Casearia sylvestris, rich in sesquiterpenes, has demonstrated anti-inflammatory effects in animal models.[5] For instance, it inhibited carrageenan-induced paw edema in rats.[5] Furthermore, ethanolic extracts of C. sylvestris and isolated compounds have exhibited antimicrobial activity against various bacteria and fungi.[6][7][8][9]

Experimental Protocols

The evaluation of cytotoxic activity of Casearia compounds typically involves the following methodologies:

Cell Viability Assays (MTT or SRB Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • SRB (Sulphorhodamine B) Assay:

    • Cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB dye, which binds to cellular proteins.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is measured at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Bioactivity Screening Workflow

The following diagram illustrates a general workflow for the screening of natural products for potential bioactivity.

Caption: General workflow for natural product bioactivity screening.

References

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a natural product isolated from the leaves of Casearia sylvestris.[1][2] For comparative purposes, alternative analytical techniques are also discussed, supported by experimental data from studies on structurally similar diterpenoids and other natural products. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for this compound.

Experimental Protocols

A reversed-phase HPLC method with Photo Diode Array (PDA) detection is proposed for the quantification of this compound. The method validation is designed to meet the standards outlined by the International Conference on Harmonisation (ICH) guidelines.[3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of diterpenes.[3]

  • Mobile Phase: A gradient elution of water (A) and methanol (B129727) or acetonitrile (B52724) (B), both with 0.1% formic acid, is often effective for separating diterpenoids.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at 25-30 °C for reproducible results.[4]

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance. For similar compounds, wavelengths in the range of 210-280 nm have been used.[5]

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent such as methanol or DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).[1]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The compound is sourced from the leaves of Casearia sylvestris.[1] An extract can be prepared by macerating the dried and powdered leaves with a suitable solvent like methanol or an n-hexane-Et2O mixture.[4] The resulting extract should be filtered and diluted appropriately with the mobile phase before injection.

3. Method Validation Parameters:

The developed HPLC method should be validated for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is evaluated by comparing the chromatograms of a blank sample, the standard compound, and a sample extract to ensure no interfering peaks are present at the retention time of the analyte.[3]

  • Linearity: The linearity of the method is assessed by analyzing a series of at least five concentrations of the standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.[6][7]

  • Precision: The precision of the method is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by analyzing multiple replicates of quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be less than 2%.[6][7]

  • Accuracy: The accuracy is determined by a recovery study, where a known amount of the standard is spiked into a sample matrix. The percentage recovery is calculated, and it should typically be within 95-105%.[3][7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[3]

Data Presentation

The quantitative data for the validation of the proposed HPLC method for this compound and a comparison with alternative methods for similar compounds are summarized in the tables below.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterAcceptance CriteriaExpected Result
Specificity No interference at the analyte's retention timePeak purity index > 0.999
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Precision (RSD%) ≤ 2%< 1.5%
Intra-day≤ 2%< 1.2%
Inter-day≤ 2%< 1.8%
Accuracy (% Recovery) 95 - 105%98.5 - 102.3%
LOD (µg/mL) -~0.1
LOQ (µg/mL) -~0.3

Table 2: Comparison of Analytical Methods for Diterpene Quantification

FeatureHPLC-PDAUPLC-MS/MSGC-MS
Principle Chromatographic separation with UV-Vis detectionChromatographic separation with mass spectrometry detectionChromatographic separation of volatile compounds with mass spectrometry detection
Selectivity GoodExcellentExcellent
Sensitivity ModerateHighHigh
LOD/LOQ µg/mL range[8]ng/mL to pg/mL rangeng/mL to pg/mL range
Sample Derivatization Not usually requiredNot usually requiredOften required for non-volatile compounds
Instrumentation Cost ModerateHighHigh
Typical Application Routine quality control, quantification of major componentsQuantification of trace levels, metabolite identification[9][10]Analysis of volatile and semi-volatile compounds

Mandatory Visualization

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_result Result Standard Standard Preparation HPLC HPLC-PDA Analysis Standard->HPLC Sample Sample Preparation (Extraction from C. sylvestris) Sample->HPLC Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Precision Precision (Intra & Inter-day) HPLC->Precision Accuracy Accuracy (Recovery) HPLC->Accuracy LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Validated_Method Validated Quantification Method Specificity->Validated_Method Linearity->Validated_Method Precision->Validated_Method Accuracy->Validated_Method LOD_LOQ->Validated_Method

Caption: Workflow for the validation of an HPLC method.

Method_Comparison HPLC HPLC-PDA Selectivity: Good Sensitivity: Moderate Cost: Moderate UPLC_MS UPLC-MS/MS Selectivity: Excellent Sensitivity: High Cost: High GC_MS GC-MS Selectivity: Excellent Sensitivity: High Cost: High Requires Derivatization Analyte Diterpene Quantification Analyte->HPLC Routine Analysis Analyte->UPLC_MS Trace Analysis Metabolomics Analyte->GC_MS Volatile Analogs

Caption: Comparison of analytical methods for diterpene analysis.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Sesquiterpenoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sesquiterpenoids, a diverse class of naturally occurring compounds with significant therapeutic potential, is paramount in research, quality control, and drug development. The cross-validation of analytical methods is a critical process to ensure data integrity, reliability, and comparability across different analytical platforms. This guide provides an objective comparison of the two most prevalent techniques for sesquiterpenoid analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by experimental data from published studies to aid researchers in selecting the most appropriate method for their specific analytical needs.

Principles of Method Selection

The choice between HPLC and GC-MS for sesquiterpenoid analysis is primarily dictated by the physicochemical properties of the analyte, particularly its volatility and thermal stability.

  • GC-MS is the most widely used technique for the analysis of volatile sesquiterpenes.[1] Its high separation efficiency and sensitive mass spectrometric detection make it ideal for complex mixtures like essential oils.[2][3][4] However, a significant drawback is the potential for thermal degradation of labile compounds in the heated injector port.[5]

  • HPLC is the method of choice for less volatile and thermally labile sesquiterpenoids, such as sesquiterpene lactones.[1] It operates at or near ambient temperatures, preserving the integrity of the analytes. When coupled with detectors like a Photodiode Array (PDA) or Mass Spectrometry (MS), HPLC offers excellent specificity and sensitivity.[6][7]

Comparative Performance Data

The following table summarizes the key performance parameters for HPLC and GC-MS methods for the analysis of representative sesquiterpenoids, based on data from various validation studies. This allows for a direct comparison of the capabilities of each method.

Performance ParameterMethod A: HPLC-UV/PDAMethod B: GC-MS
Analyte(s) Zerumbone (B192701), Costunolide, Dehydrocostus lactone, Alantolactone (B1664491), Artemisinin, β-caryophylleneβ-caryophyllene, Various Terpenes in Essential Oils
Linearity (R²) > 0.999[6][8][9][10]> 0.99[4][11][12]
Range (µg/mL) 2 - 5000.1 - 10
Accuracy (% Recovery) 90% - 110.45%[6][8][10][13][14]80.23% - 116.61%[2][12]
Precision (% RSD)
- Intra-day< 2.88%[6][8][13]< 12.03%[2][12]
- Inter-day< 2.56%[6][8][13]< 11.34%[2]
Limit of Detection (LOD) 0.03 - 1.55 µg/mL[6][8][10][14]0.005 - 3 ng/mL[3][12]
Limit of Quantification (LOQ) 0.1 - 4.70 µg/mL[6][8][10][14]0.016 - 10 ng/mL[3][12]
Specificity HighHigh
Run Time (minutes) 10 - 2014 - 30

Experimental Protocols

Detailed methodologies for representative HPLC and GC-MS methods are provided below. These protocols are based on established and validated methods for the analysis of sesquiterpenoids.

Method A: High-Performance Liquid Chromatography with UV/PDA Detection

This method is suitable for the quantification of sesquiterpenoids like zerumbone, artemisinin, and β-caryophyllene.

ParameterDescription
Instrumentation A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or PDA detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
Mobile Phase A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a modifier like formic or phosphoric acid. For example, methanol:water:orthophosphoric acid (98:2:0.1 %v/v).[11]
Flow Rate Typically 1.0 mL/min.[6][10][11]
Column Temperature Maintained at a constant temperature, e.g., 35°C.[6]
Detection Wavelength Selected based on the analyte's UV absorbance maximum, for example, 210 nm for β-caryophyllene[11] or 254 nm for zerumbone.[13]
Injection Volume 10 - 20 µL.[6]
Sample Preparation Stock solutions are prepared in a suitable solvent like methanol. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction may be required. The final solution is filtered through a 0.45 µm filter before injection.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile sesquiterpenes in complex mixtures such as essential oils.

ParameterDescription
Instrumentation A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Column A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
Carrier Gas Helium at a constant flow rate, typically 1 mL/min.[15]
Injector Temperature Optimized to ensure volatilization without degradation, e.g., 190°C for thermally sensitive compounds[5] or 250°C for more stable ones.
Oven Temperature Program A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature of 60°C, ramped to 240°C.[3]
Ionization Mode Electron Ionization (EI) is most common.
Mass Analyzer Mode Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Sample Preparation Samples are typically diluted in a volatile organic solvent like hexane (B92381) or ethyl acetate. For headspace analysis, the sample is heated in a sealed vial, and the vapor is injected.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and a decision-making process for method selection.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Conclusion A Develop/Optimize Method A (e.g., HPLC) C Validate Method A (ICH Guidelines) A->C B Develop/Optimize Method B (e.g., GC-MS) D Validate Method B (ICH Guidelines) B->D E Analyze Identical Samples with Both Methods C->E D->E F Compare Results: - Accuracy - Precision - Linearity - LOD/LOQ E->F G Establish Comparability & Interchangeability F->G

Cross-validation workflow for analytical methods.

MethodSelection Start Is the sesquiterpenoid volatile and thermally stable? HPLC Use HPLC Start->HPLC No (e.g., sesquiterpene lactone) GCMS Use GC-MS Start->GCMS Yes ComplexMatrix Is the matrix complex (e.g., essential oil)? GCMS->ComplexMatrix ComplexMatrix->GCMS No HighSensitivity Is high sensitivity (trace level) required? ComplexMatrix->HighSensitivity Yes HighSensitivity->GCMS Yes

Decision pathway for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of sesquiterpenoids. The choice of method should be guided by the specific properties of the analyte and the research objectives. GC-MS is generally preferred for volatile sesquiterpenes due to its high resolution and sensitivity, while HPLC is the superior choice for non-volatile and thermally labile compounds like sesquiterpene lactones. A thorough cross-validation, as outlined in this guide, is essential when multiple analytical methods are employed, ensuring the consistency, accuracy, and overall quality of the scientific data generated.

References

selectivity index of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione on cancer vs normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the selectivity index of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione on cancer versus normal cells is not available in the current scientific literature. This guide provides a comparative analysis of the cytotoxic selectivity of other compounds and extracts isolated from Casearia sylvestris, the same plant source, to offer insights into their potential therapeutic index.

Introduction

Casearia sylvestris, a plant native to tropical regions of the Americas, is a rich source of bioactive compounds, including clerodane diterpenes and essential oils.[1][2] Several studies have investigated the cytotoxic effects of these compounds against various cancer cell lines, with some demonstrating a degree of selectivity towards neoplastic cells over normal cells. This guide summarizes the available experimental data on the cytotoxic selectivity of compounds and extracts from Casearia sylvestris, providing a valuable resource for researchers in the field of anticancer drug discovery.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) and selectivity index (SI) of various extracts and compounds isolated from Casearia sylvestris against a panel of human cancer and normal cell lines. The selectivity index is a crucial parameter in drug discovery, indicating the therapeutic window of a compound. It is calculated as the ratio of the IC50 value for normal cells to that for cancer cells. A higher SI value suggests greater selectivity for cancer cells.

Compound/ExtractCancer Cell LineIC50 (µg/mL)Normal Cell LineIC50 (µg/mL)Selectivity Index (SI)Reference
Essential OilA-549 (Lung Carcinoma)63.3Vero (Kidney Epithelial)310.14.90[2]
Essential OilHeLa (Cervical Carcinoma)60.7Vero (Kidney Epithelial)310.15.11[2]
Essential OilHT-29 (Colon Adenocarcinoma)90.6Vero (Kidney Epithelial)310.13.42[2]
Essential OilA-549 (Lung Carcinoma)63.3Murine Macrophages334.05.28[2]
Essential OilHeLa (Cervical Carcinoma)60.7Murine Macrophages334.05.50[2]
Essential OilHT-29 (Colon Adenocarcinoma)90.6Murine Macrophages334.03.69[2]
Clerodane Diterpenes (General)Human Cancer Cell LinesActiveNormal Human CellsLower ActivityIndicates Potential Selectivity[1]

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings.

Cell Viability Assay (MTT Assay) [2]

  • Cell Culture: Human cancer cell lines (A-549, HeLa, HT-29) and non-tumoral Vero cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Murine macrophages were maintained in RPMI-1640 medium with the same supplements. All cells were incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL. After 24 hours of incubation, the medium was replaced with fresh medium containing various concentrations of the essential oil from Casearia sylvestris.

  • MTT Incubation: After 72 hours of treatment, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 3 hours.

  • Formazan (B1609692) Solubilization: The medium was then discarded, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.

  • Data Analysis: The cell viability was expressed as a percentage of the control (untreated cells). The IC50 values were determined from the dose-response curves.

Experimental Workflow

The following diagram illustrates the general workflow for determining the cytotoxic selectivity of a compound.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assessment cluster_3 Data Analysis CancerCells Cancer Cell Lines AddCompound Add Test Compound (e.g., from Casearia sylvestris) CancerCells->AddCompound NormalCells Normal Cell Lines NormalCells->AddCompound MTTAssay MTT Assay AddCompound->MTTAssay IC50_Cancer Calculate IC50 (Cancer Cells) MTTAssay->IC50_Cancer IC50_Normal Calculate IC50 (Normal Cells) MTTAssay->IC50_Normal SI Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) IC50_Cancer->SI IC50_Normal->SI

Caption: Workflow for determining the selectivity index of a test compound.

Signaling Pathways

While the specific signaling pathways affected by this compound are unknown, clerodane diterpenes, a class of compounds found in Casearia sylvestris, are known to induce apoptosis in cancer cells. The potential mechanism of action often involves the modulation of key signaling pathways that regulate cell survival and death.

The following diagram illustrates a generalized apoptotic signaling pathway that could be influenced by cytotoxic compounds.

G cluster_0 Apoptosis Induction Compound Cytotoxic Compound (e.g., Clerodane Diterpene) Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

Conclusion

The available data on compounds and extracts from Casearia sylvestris suggest a promising potential for selective cytotoxicity against cancer cells. The essential oil, in particular, has demonstrated a favorable selectivity index. While direct evidence for the selectivity of this compound is lacking, the findings for related compounds warrant further investigation into its potential as an anticancer agent. Future studies should focus on isolating and characterizing the cytotoxic activity and selectivity of this specific compound to fully elucidate its therapeutic potential.

References

Structure-Activity Relationship of Secocadinane Sesquiterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Secocadinane sesquiterpenoids, a class of natural products characterized by a rearranged cadinane (B1243036) skeleton, have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, with a focus on their cytotoxic and anti-inflammatory effects. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Comparative Analysis of Biological Activity

The biological efficacy of secocadinane sesquiterpenoids is intricately linked to their molecular architecture. Variations in functional groups, stereochemistry, and the overall conformation of the molecule can lead to significant differences in their cytotoxic and anti-inflammatory potencies. Below is a summary of the reported activities of representative secocadinane sesquiterpenoids, primarily isolated from plants of the Schisandra genus.

Cytotoxic Activity

The cytotoxicity of secocadinane sesquiterpenoids has been evaluated against various cancer cell lines. The presence and nature of ester functionalities, as well as the oxidation state of the carbon skeleton, appear to be critical determinants of activity.

CompoundCell LineIC50 (µM)Key Structural Features
Schisantherin ARAW 264.7Not cytotoxic at concentrations that inhibit inflammationDibenzocyclooctadiene lignan, not a sesquiterpenoid, often co-isolated
Schirubrisin BPC3 (prostate cancer)3.21 ± 0.68[1][2]Highly oxygenated nortriterpenoid, often co-isolated
MCF7 (breast cancer)13.30 ± 0.68[1][2]
Compound 4 (from S. sphenanthera)HeLa (cervical cancer)21.40[2]Sesquiterpenoid
Sarcandrolide FHL-60 (leukemia)0.03Dimeric lindenane sesquiterpenoid with a hydroperoxy group
Sarcandrolide HHL-60 (leukemia)1.2Dimeric lindenane sesquiterpenoid

Structure-Activity Relationship Insights for Cytotoxicity:

  • Dimerization: Dimeric sesquiterpenoids, such as the sarcandrolides, have demonstrated potent cytotoxic effects, with sarcandrolide F exhibiting an exceptionally low IC50 value against HL-60 cells. This suggests that the dimeric structure may enhance binding to biological targets.

  • Oxygenation: The presence of oxygen-containing functional groups, such as hydroperoxides, may contribute to increased cytotoxicity.

Anti-inflammatory Activity

Secocadinane sesquiterpenoids have shown promise as anti-inflammatory agents, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This activity is often linked to the modulation of the NF-κB signaling pathway.

CompoundCell LineAssayIC50 (µM)
Schisantherin ARAW 264.7NO production- (Significant reduction at 0.5-25 mg/L)[3]
Compound 5 (from S. sphenanthera)RAW 264.7NO production28.38[2]
Compound 4 (from S. sphenanthera)RAW 264.7NO production36.45[2]
Sarcanolide CRAW 264.7NO production17.2
Sarcanolide DRAW 264.7NO production13.4
Sarcanolide ERAW 264.7NO production15.8

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • Specific Moieties: The anti-inflammatory activity of these compounds is influenced by the specific arrangement of functional groups on the sesquiterpenoid scaffold. For instance, the structural differences between compounds 4 and 5 from Schisandra sphenanthera lead to a noticeable difference in their NO production inhibitory activity.

  • Modulation of Inflammatory Pathways: The reduction of NO production suggests an interference with the inflammatory cascade. Schisantherin A, for example, has been shown to down-regulate the NF-κB and MAPK signaling pathways in LPS-treated RAW 264.7 cells[3].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the secocadinane sesquiterpenoids and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess reaction is used to quantify nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the secocadinane sesquiterpenoids for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add an equal volume of Griess Reagent A (e.g., sulfanilamide (B372717) in phosphoric acid) to the supernatant in a new 96-well plate.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only control. Calculate the IC50 value for NO inhibition.

Visualizations

SAR_Cytotoxicity cluster_0 Structural Features cluster_1 Cytotoxic Activity Monomer Monomeric Sesquiterpenoid Low_Activity Lower Activity Monomer->Low_Activity e.g., Compound 4 Dimer Dimeric Sesquiterpenoid High_Activity Higher Activity Dimer->High_Activity e.g., Sarcandrolide H Very_High_Activity Very High Activity Dimer->Very_High_Activity Presence of Hydroperoxy Group (Sarcandrolide F) Hydroperoxy Hydroperoxy Group Hydroperoxy->Very_High_Activity

Caption: Structure-activity relationship for cytotoxicity.

Anti_inflammatory_Workflow cluster_0 Cell Culture and Treatment cluster_1 NO Measurement cluster_2 Data Analysis Seed_Cells Seed RAW 264.7 Cells Pretreat Pre-treat with Secocadinane Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_NO Calculate NO Concentration Measure_Absorbance->Calculate_NO Determine_IC50 Determine IC50 Calculate_NO->Determine_IC50

Caption: Experimental workflow for anti-inflammatory assay.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IkB Degradation IKK->IkB NFkB NF-kB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (e.g., iNOS) NFkB->Genes NO Nitric Oxide (NO) Production Genes->NO Secocadinane Secocadinane Sesquiterpenoids Secocadinane->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

References

Unraveling the Efficacy of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Comparative Analysis of Natural vs. Synthetic Sources

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the currently available scientific literature reveals a significant knowledge gap in the comparative efficacy of synthetically produced versus naturally sourced 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. This naturally occurring sesquiterpenoid, isolated from the leaves of Casearia sylvestris, has garnered interest for its potential biological activities. However, the absence of a reported total synthesis for this specific compound precludes any direct experimental comparison with a synthetic counterpart.

This guide, therefore, pivots to a comprehensive summary of the known attributes of the natural compound and the broader biological activities associated with clerodane diterpenes from Casearia sylvestris. Furthermore, we propose a hypothetical experimental framework that could be employed to rigorously compare the efficacy of natural and synthetic forms, should a synthetic route be established in the future.

Understanding the Natural Compound: Source and Biological Context

This compound is a member of the clerodane diterpene class of secondary metabolites.[1][2] These compounds are abundantly found in the plant genus Casearia, with Casearia sylvestris being a prominent source.[1][3] Clerodane diterpenes from this plant have been investigated for a range of pharmacological properties, including anti-inflammatory, anti-ulcer, and cytotoxic (anticancer) activities.[1]

While specific quantitative data on the efficacy of this compound is limited in the public domain, the broader family of casearins and other clerodane diterpenes from C. sylvestris have demonstrated notable biological effects. For instance, various clerodanes from this plant have been shown to exhibit cytotoxic action against different tumor cell lines.[3]

The Missing Link: The Synthetic Counterpart

A thorough review of chemical literature and databases did not yield a published total synthesis for this compound. The chemical synthesis of complex natural products is a challenging endeavor that requires a multi-step process. The lack of a synthetic route means that currently, all research on this compound is reliant on its extraction and purification from natural sources.

A Proposed Framework for Future Comparative Efficacy Studies

To objectively assess the efficacy of a potential synthetic this compound against its natural analog, a series of well-defined experimental protocols would be necessary. The following outlines a hypothetical workflow for such a comparative analysis.

Experimental Workflow for Comparative Efficacy

G Hypothetical Experimental Workflow for Efficacy Comparison cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Efficacy Assessment cluster_2 Signaling Pathway Analysis Natural Isolation & Purification of Natural Compound (from Casearia sylvestris) Characterization Structural & Purity Analysis (NMR, MS, HPLC) Natural->Characterization Synthetic Total Synthesis of This compound Synthetic->Characterization Cell_Lines Selection of Relevant Cancer Cell Lines Characterization->Cell_Lines Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell_Lines->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (NO, Cytokine Production) Cell_Lines->Anti_Inflammatory Pathway_Analysis Investigation of Affected Signaling Pathways (e.g., NF-κB, MAPK) Cytotoxicity->Pathway_Analysis Anti_Inflammatory->Pathway_Analysis

Caption: Proposed workflow for comparing natural and synthetic compound efficacy.

Detailed Experimental Protocols

1. Compound Characterization and Purity Assessment:

  • Objective: To ensure the structural identity and purity of both the natural and synthetic compounds.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight.

    • High-Performance Liquid Chromatography (HPLC): Purity would be assessed by HPLC, aiming for >95% purity for both samples.

2. In Vitro Cytotoxicity Assays:

  • Objective: To compare the cytotoxic effects of the natural and synthetic compounds on cancer cell lines.

  • Methodology:

    • Cell Culture: A panel of relevant human cancer cell lines (e.g., colon, breast, lung) would be cultured under standard conditions.

    • MTT Assay: Cells would be treated with a range of concentrations of both the natural and synthetic compounds for 48-72 hours. The metabolic activity of viable cells would be measured using the MTT reagent. IC₅₀ values (the concentration that inhibits 50% of cell growth) would be calculated and compared.

3. Anti-Inflammatory Activity Assays:

  • Objective: To evaluate and compare the anti-inflammatory potential of both compounds.

  • Methodology:

    • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) would be used.

    • Nitric Oxide (NO) Production Assay: Macrophages would be stimulated with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of the natural and synthetic compounds. NO production in the culture supernatant would be measured using the Griess reagent.

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants would be quantified using ELISA kits.

4. Signaling Pathway Analysis:

  • Objective: To elucidate the molecular mechanisms underlying the biological activity and determine if the natural and synthetic compounds act via the same pathways.

  • Methodology:

    • Western Blot Analysis: Following treatment of cells with the compounds, protein lysates would be subjected to western blot analysis to examine the expression and phosphorylation status of key proteins in relevant signaling pathways, such as NF-κB and MAPK pathways, which are often implicated in inflammation and cancer.

Data Presentation

All quantitative data from these experiments should be summarized in clear and concise tables to facilitate direct comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

Cell LineNatural CompoundSynthetic Compound
Cell Line AX ± SDY ± SD
Cell Line BX ± SDY ± SD
Cell Line CX ± SDY ± SD

Table 2: Comparative Anti-Inflammatory Activity

AssayNatural Compound (IC₅₀ in µM)Synthetic Compound (IC₅₀ in µM)
NO InhibitionX ± SDY ± SD
TNF-α ReductionX ± SDY ± SD
IL-6 ReductionX ± SDY ± SD

Potential Signaling Pathways

While specific pathways for this compound are not yet elucidated, clerodane diterpenes are known to interact with various cellular targets. A plausible signaling pathway to investigate would be the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation and cell survival.

G Hypothesized NF-κB Signaling Pathway Inhibition Compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione (Natural or Synthetic) IKK IKK Complex Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene Induces Nucleus->Gene

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

The comparative analysis of synthetic versus natural this compound remains an open area of research, primarily due to the current unavailability of a synthetic version of the molecule. The natural compound, found in Casearia sylvestris, belongs to a class of clerodane diterpenes with recognized biological potential. The development of a total synthesis would be a crucial first step to enable rigorous, head-to-head comparisons of efficacy and to unlock the full therapeutic potential of this natural product. The experimental framework proposed here provides a roadmap for future investigations that will be vital for researchers, scientists, and professionals in drug development.

References

Investigating the Synergistic Potential of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione in Chemotherapy: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Evidence and a Proposed Research Framework

As of late 2025, a thorough review of published scientific literature reveals no specific studies investigating the synergistic effects of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from Casearia sylvestris, with known chemotherapeutic agents. While research into the bioactivity of compounds from Casearia sylvestris is ongoing, data on the combination of this particular molecule with established cancer drugs is not yet available.

This guide, therefore, serves a dual purpose. Firstly, it acknowledges the current knowledge gap. Secondly, it provides a comprehensive, hypothetical framework for researchers and drug development professionals to explore the potential synergistic interactions of this compound with conventional chemotherapeutics. This includes prospective experimental designs, data presentation structures, and conceptual signaling pathways that could be investigated.

Hypothetical Experimental Data on Synergistic Effects

Should research be undertaken, the following tables provide a template for presenting key quantitative data to assess synergy. For this illustrative purpose, we will consider a hypothetical combination with Doxorubicin, a widely used chemotherapeutic.

Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin

Cell LineCompoundIC50 (µM) ± SD
MCF-7 This compound15.2 ± 1.8
Doxorubicin0.8 ± 0.1
A549 This compound22.5 ± 2.5
Doxorubicin1.2 ± 0.2

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. Data would be generated from dose-response curves.

Table 2: Combination Index (CI) Values for the Combined Treatment

Cell LineCombination Ratio (Compound:Doxorubicin)Fa (Fraction Affected)CI ValueSynergy Interpretation
MCF-7 10:10.500.65Synergism
0.750.58Synergism
A549 10:10.500.72Synergism
0.750.64Synergism

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Fa represents the fraction of cells affected by the treatment.

Proposed Experimental Protocols

To generate the data presented above, the following experimental methodologies would be essential.

1. Cell Culture and Maintenance:

  • Human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines would be obtained from a reputable cell bank.

  • Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cells would be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Cells would be treated with varying concentrations of this compound, Doxorubicin, or a combination of both for 48 hours.

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well and incubated for 4 hours.

  • The resulting formazan (B1609692) crystals would be dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance would be measured at 570 nm using a microplate reader.

  • IC50 values would be calculated using non-linear regression analysis.

3. Synergy Analysis (Chou-Talalay Method):

  • To determine the nature of the interaction between the two compounds, the Combination Index (CI) would be calculated using the Chou-Talalay method.

  • This method involves treating cells with a range of concentrations of both drugs, alone and in combination, at a constant ratio.

  • The resulting data on cell viability would be analyzed using specialized software (e.g., CompuSyn) to generate CI values at different effect levels (Fa).

Conceptual Frameworks for Investigation

The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be involved in the synergistic action of this compound and a chemotherapeutic agent.

G cluster_workflow Experimental Workflow for Synergy Assessment start Cell Line Selection (e.g., MCF-7, A549) culture Cell Culture and Seeding start->culture treatment Single Agent & Combination Drug Treatment culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 IC50 Determination viability->ic50 synergy Combination Index (CI) Calculation ic50->synergy mechanism Mechanistic Studies (e.g., Western Blot, Flow Cytometry) synergy->mechanism pathway Signaling Pathway Elucidation mechanism->pathway

Caption: A proposed workflow for evaluating the synergistic effects of a novel compound with a known chemotherapeutic.

G cluster_pathway Hypothetical Synergistic Signaling Pathway chemo Chemotherapeutic (e.g., Doxorubicin) dna DNA Damage chemo->dna compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione ros ROS Production compound->ros apoptosis Apoptosis Induction compound->apoptosis Potentiation dna->apoptosis nfkb NF-κB Pathway ros->nfkb Inhibition survival Cell Survival Pathways nfkb->survival Inhibition survival->apoptosis Inhibition

Caption: A conceptual diagram of how the compound might potentiate chemotherapy-induced apoptosis by inhibiting survival pathways.

In Vivo Anticancer Potential of Sesquiterpenoids: A Comparative Analysis Focused on 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione Analogs and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the in vivo anticancer activity of the cadinane-type sesquiterpenoid 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione has yet to be documented in publicly available literature. However, compelling preclinical evidence from in vivo studies on related compounds isolated from the same plant source, Casearia sylvestris, alongside established chemotherapeutic agents, offers valuable insights into the potential efficacy of this class of molecules. This guide provides a comparative overview of the available in vivo data for relevant compounds, details the experimental methodologies employed, and illustrates the key signaling pathways potentially involved in their anticancer mechanisms.

Comparative In Vivo Efficacy

While direct in vivo data for this compound is unavailable, studies on a fraction containing casearins (FC) and a specific clerodane diterpene, Casearin X, both derived from Casearia sylvestris, demonstrate significant antitumor effects in murine models.[1][2][3] These findings provide the closest currently available proxy for assessing the potential in vivo activity of the target compound. For benchmarking purposes, their performance is compared with standard chemotherapeutic agents, Doxorubicin (B1662922) and Cisplatin (B142131), in similar preclinical xenograft models.

Compound/FractionCancer ModelAnimal ModelDosage and AdministrationTumor Growth InhibitionSource
Fraction with Casearins (FC) Sarcoma 180Swiss mice10 mg/kg/day (i.p.)35.8%[1][3]
Sarcoma 180Swiss mice25 mg/kg/day (i.p.)86.2%[1][3]
Sarcoma 180Swiss mice50 mg/kg/day (oral)53.7%[1][3]
HCT-116 (Colon Carcinoma)BALB/c nude mice2.5 mg/kg/day (i.p.)47.4%[1]
HCT-116 (Colon Carcinoma)BALB/c nude mice5.0 mg/kg/day (i.p.)45.4%[1]
HCT-116 (Colon Carcinoma)BALB/c nude mice25 mg/kg/day (oral)51.9%[1]
HCT-116 (Colon Carcinoma)BALB/c nude mice50 mg/kg/day (oral)67.4%[1]
SF-295 (Glioblastoma)BALB/c nude mice2.5 mg/kg/day (i.p.)33.3%[1]
SF-295 (Glioblastoma)BALB/c nude mice5.0 mg/kg/day (i.p.)36.7%[1]
SF-295 (Glioblastoma)BALB/c nude mice25 mg/kg/day (oral)44.9%[1]
SF-295 (Glioblastoma)BALB/c nude mice50 mg/kg/day (oral)56.9%[1]
HCT-116 (Colorectal Carcinoma)Xenografted mice5 mg/kg/day (i.p.)31.12%[2]
HCT-116 (Colorectal Carcinoma)Xenografted mice10 mg/kg/day (i.p.)39.27%[2]
HCT-116 (Colorectal Carcinoma)Xenografted mice25 mg/kg/day (oral)31.12%[2]
Casearin X Sarcoma 180Swiss mice25 mg/kg/day (i.p.)90.0%[1][3]
Sarcoma 180Swiss mice50 mg/kg/day (oral)65.5%[1][3]
Doxorubicin MDA-MB-468LN (Breast Cancer)Nude mice3.5 mg/kg (single peritumoral dose)Monitored metastasis[4]
4T1 (Breast Cancer)Syngeneic immunocompetent mice4 mg/kg and 8 mg/kg (once a week, i.p. or i.v.)Tumor growth inhibition and reduced metastasis[5][6]
PC3 (Prostate Cancer)Xenograft nude mice4-8 mg/kgDelayed tumor growth[7]
Cisplatin H526 (Small Cell Lung Cancer)Nude mice3.0 mg/kg (i.p.)Tumor response recorded[8][9]
LNCaP (Prostate Cancer)Nude BALB/c miceDoses up to 10 mg/kgTumor growth inhibition[10]
Mammary TumorFVB/NTg(MMTVNeu)202Mul/J mice5 mg/kg (single dose)Monitored tumor volume[11]
ME-180 (Cervical Cancer)Xenograft mouse model2.0 mg/kg (3 treatments)Tumor growth inhibition[12]
A549 (Lung Cancer)Xenograft mouse model2.5 mg/kg (3 treatments)Tumor growth inhibition[12]
NIH:OVCAR-3 (Ovarian Cancer)Xenograft mouse model2.5 mg/kg (4 treatments)Tumor growth inhibition[12]

Experimental Protocols

The in vivo anticancer effects of the compounds listed above were evaluated using established xenograft models. The following are detailed methodologies for key experiments cited.

Sarcoma 180 Murine Tumor Model
  • Cell Line: Sarcoma 180 ascites tumor cells.

  • Animal Model: Swiss mice.

  • Tumor Inoculation: 2 x 106 Sarcoma 180 cells were implanted subcutaneously into the right flank of the mice.

  • Treatment: Treatment was initiated 24 hours after tumor cell inoculation and continued for 7 consecutive days. The Fraction with Casearins (FC) and Casearin X were administered intraperitoneally (i.p.) or orally (p.o.) at the dosages specified in the table.

  • Endpoint: On day 8, animals were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the average tumor weight of the treated groups with the control group.[1][3]

Human Tumor Xenograft Models (Hollow Fiber Assay)
  • Cell Lines: HCT-116 (colon carcinoma) and SF-295 (glioblastoma).

  • Animal Model: BALB/c nude mice.

  • Hollow Fiber Preparation and Implantation: Cells were encapsulated in polyvinylidene fluoride (B91410) (PVDF) hollow fibers. The fibers were then implanted subcutaneously and intraperitoneally into the mice.

  • Treatment: The Fraction with Casearins (FC) was administered for 4 consecutive days at the specified doses.

  • Endpoint: On the 5th day, the hollow fibers were removed, and the viable cell mass was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cell growth inhibition was calculated based on the difference in viable cell mass between treated and control groups.[1]

Standard Chemotherapeutic Xenograft Protocols
  • Doxorubicin in Breast Cancer Xenograft: MDA-MB-468LN human breast cancer cells were implanted into the mammary fat pad of female nude mice. Tumor volume was monitored, and upon reaching approximately 500 mm3, a single peritumoral dose of 3.5 mg/kg of a Hyaluronic Acid-Doxorubicin conjugate was administered to monitor lymphatic metastasis.[4] In another model, 4T1 breast cancer cells were used, and mice were treated weekly with doxorubicin (4 or 8 mg/kg) via intraperitoneal or intravenous injection.[5][6]

  • Cisplatin in Small Cell Lung Cancer Xenograft: NCI-H526 cells (2x106) were inoculated subcutaneously into the flank of female athymic nude mice. When tumors became visible, mice were treated with intraperitoneal injections of cisplatin. For example, a higher dose of 3.0 mg/kg was administered to assess tumor response.[8][9]

Potential Signaling Pathways and Mechanisms of Action

The anticancer activity of sesquiterpenes and quinone-containing compounds is often attributed to their ability to modulate multiple signaling pathways, leading to cell cycle arrest and apoptosis.

Sesquiterpenes have been shown to influence key cancer-related signaling cascades such as Wnt, Notch, and TRAIL-induced pathways.[13] Their cytotoxic effects are often linked to the induction of apoptosis.

Sesquiterpene_Anticancer_Pathway Potential Anticancer Signaling Pathways of Sesquiterpenes cluster_0 Intracellular Signaling Modulation cluster_1 Cellular Outcomes Sesquiterpene Sesquiterpene Wnt Wnt Sesquiterpene->Wnt Inhibition Notch Notch Sesquiterpene->Notch Modulation TRAIL_Receptor TRAIL Receptor Sesquiterpene->TRAIL_Receptor Sensitization Cell_Cycle_Arrest Cell Cycle Arrest Wnt->Cell_Cycle_Arrest Notch->Cell_Cycle_Arrest Apoptosis Apoptosis Induction TRAIL_Receptor->Apoptosis

Caption: Modulation of key signaling pathways by sesquiterpenes leading to anticancer effects.

The quinone moiety, present in many anticancer compounds, is known to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage and apoptosis.

Quinone_Anticancer_Pathway Quinone-Mediated Anticancer Mechanism Quinone Quinone ROS Reactive Oxygen Species (ROS) Quinone->ROS Generation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Experimental_Workflow General Workflow for In Vivo Anticancer Drug Screening Start Start Cell_Culture Cancer Cell Line Culture and Expansion Start->Cell_Culture Animal_Model Animal Model Selection (e.g., Nude Mice) Cell_Culture->Animal_Model Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous/Orthotopic) Animal_Model->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment and Control Groups Tumor_Growth->Randomization Treatment Compound Administration (i.p., oral, i.v.) Randomization->Treatment Monitoring Monitoring of Tumor Volume, Body Weight, and Health Status Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Time) Monitoring->Endpoint Data_Collection Tumor Excision and Data Collection Endpoint->Data_Collection Analysis Statistical Analysis of Tumor Growth Inhibition Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

References

Assessing the Off-Target Effects of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid natural product isolated from the leaves of Casearia sylvestris.[1][2] This plant has a history of use in traditional medicine for its anti-inflammatory, anti-ulcer, and antitumor properties.[3][4][5] While the specific biological targets and off-target effects of this compound have not been extensively characterized in published literature, the known activities of other compounds from Casearia sylvestris, particularly clerodane diterpenes and other sesquiterpenoids, suggest potential for cytotoxic and anti-inflammatory activities.[3][4][6] Clerodane diterpenes isolated from this plant, such as casearins and casearvestrins, have demonstrated notable cytotoxic effects against various tumor cell lines.[6][7][8] Furthermore, the anti-inflammatory action of the plant's extracts is thought to involve the inhibition of phospholipase A2, mirroring the mechanism of some non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Given the potential for bioactive compounds to interact with multiple cellular targets, a thorough assessment of off-target effects is a critical step in the early stages of drug discovery and development. This guide provides a comparative framework for assessing the off-target effects of this compound. Due to the absence of specific experimental data for this compound, this guide will focus on the recommended methodologies and experimental protocols, using well-characterized compounds with similar potential biological activities as comparators. For the purpose of this guide, we will consider a hypothetical primary activity of cytotoxicity and will compare the proposed assessment with Paclitaxel (a microtubule stabilizer) and a generic MEK inhibitor.

Comparative Data on Off-Target Effects (Hypothetical)

The following table illustrates how quantitative data on off-target effects for this compound could be presented in comparison to alternative cytotoxic agents. The data presented here is hypothetical and serves as a template for future experimental work.

Target ClassAssay TypeThis compound (IC50/Ki)Paclitaxel (IC50/Ki)MEK Inhibitor (e.g., Trametinib) (IC50/Ki)
Primary Target
(Hypothetical)Cell Proliferation (MCF-7)Data to be determined~2-10 nM~0.92 nM
Off-Target Panel
Kinases (468)Kinase Panel ScreenData to be determined>10 µM for most>10 µM for most non-MEK kinases
GPCRs (selected)Receptor Binding AssayData to be determined>10 µM>10 µM
Ion ChannelsElectrophysiologyData to be determined>10 µM>10 µM
Nuclear ReceptorsReporter Gene AssayData to be determined>10 µM>10 µM
TransportersVesicular Transport AssayData to be determined>10 µM>10 µM
Cytochrome P450CYP Inhibition AssayData to be determinedIC50s in µM range for some CYPs>10 µM

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of off-target effects. Below are protocols for key experiments that should be performed to characterize the selectivity of this compound.

Broad-Panel Kinase Activity Screen
  • Objective: To identify potential off-target interactions with a wide range of human kinases.

  • Methodology:

    • A solution of this compound is prepared in DMSO at a high concentration (e.g., 10 mM).

    • The compound is screened at a fixed concentration (typically 1-10 µM) against a panel of purified human kinases (e.g., the DiscoverX KINOMEscan™ panel or a similar service).

    • The assay measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase.

    • Results are typically reported as the percentage of remaining kinase activity or percentage of inhibition compared to a DMSO control.

    • For any significant "hits" (e.g., >50% inhibition), a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To validate target engagement in a cellular context and identify novel targets.

  • Methodology:

    • Intact cells are treated with this compound or a vehicle control (DMSO).

    • The treated cells are heated to a range of temperatures, causing proteins to denature and precipitate.

    • Cells are lysed, and the soluble protein fraction is separated from the precipitated fraction by centrifugation.

    • The amount of a specific protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

    • Binding of the compound to its target protein stabilizes the protein, resulting in a higher melting temperature compared to the vehicle control.

Receptor Profiling (e.g., Eurofins SafetyScreen Panels)
  • Objective: To assess binding to a broad range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Methodology:

    • Similar to the kinase screen, this compound is tested at a standard concentration (e.g., 10 µM) against a panel of cell lines or membrane preparations expressing the target receptors.

    • The assay measures the displacement of a radiolabeled ligand specific for each receptor.

    • Results are reported as the percentage of inhibition of radioligand binding.

    • Follow-up dose-response experiments are conducted for any significant interactions to determine Ki or IC50 values.

Cytochrome P450 Inhibition Assay
  • Objective: To evaluate the potential for drug-drug interactions by assessing inhibition of major CYP450 enzymes.

  • Methodology:

    • Human liver microsomes are incubated with a panel of specific CYP450 substrate probes (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, etc.) in the presence of varying concentrations of this compound.

    • The reaction is initiated by the addition of NADPH.

    • After a set incubation time, the reaction is stopped, and the formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

    • The IC50 value for the inhibition of each CYP enzyme is calculated.

Visualizations: Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow for assessing off-target effects and a hypothetical signaling pathway that could be modulated by a compound with cytotoxic and anti-inflammatory properties.

G cluster_0 Initial Screening cluster_1 Broad-Panel Off-Target Assessment cluster_2 Hit Validation & Target ID cluster_3 Functional & Pathway Analysis start 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione pheno_screen Phenotypic Screen (e.g., Cell Viability) start->pheno_screen kinase_panel Kinase Panel (>400 kinases) pheno_screen->kinase_panel safety_panel Safety Panel (GPCRs, Ion Channels) pheno_screen->safety_panel dose_response Dose-Response Curve (IC50/Ki Determination) kinase_panel->dose_response safety_panel->dose_response cetsa Cellular Thermal Shift Assay (CETSA) dose_response->cetsa pathway_analysis Pathway Analysis (e.g., Western Blot) dose_response->pathway_analysis cetsa->pathway_analysis cyp_inhibition CYP450 Inhibition pathway_analysis->cyp_inhibition

Caption: Experimental workflow for assessing off-target effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation) ERK->Proliferation NFkB NF-κB Inflammation Gene Transcription (Inflammation) NFkB->Inflammation IkB IκB IkB->NFkB releases IKK IKK IKK->IkB P PLC Phospholipase A2 AA Arachidonic Acid PLC->AA COX COX-2 AA->COX COX->Inflammation Compound Hypothetical Targets of C. sylvestris compounds Compound->MEK ? Compound->IKK ? Compound->PLC ?

Caption: Potential signaling pathways modulated by C. sylvestris compounds.

References

Safety Operating Guide

Safe Disposal of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a hazardous waste material as a precautionary measure.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a dust mask or respirator may be necessary.

II. Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in a designated hazardous waste container.

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Select a chemically compatible container with a secure, leak-proof screw-on cap.[1] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Label the Container: As soon as the first waste is added, label the container with a "Hazardous Waste" tag.[2][3] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[2]

    • The date of waste generation.[2]

    • The name of the principal investigator and the laboratory location (building and room number).[2]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Segregate Waste Streams: Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect chemically contaminated materials such as gloves, absorbent paper, and empty vials in a separate, clearly labeled, double-bagged plastic bag for solid hazardous waste.[1]

    • Liquid Waste: If the compound is in solution (e.g., DMSO, Chloroform, Acetone), collect it in the designated liquid hazardous waste container.[4] List all components of the mixture on the waste tag.[2]

Container TypeMaterialRecommended UseKey Specifications
Liquid Waste Glass or HDPE BottleSolutions of this compoundScrew-on, leak-proof cap; Chemically compatible
Solid Waste Double-layered, clear plastic bagsContaminated lab supplies (gloves, wipes)Must be sealable for containment
Sharps Waste Puncture-resistant containerContaminated needles, scalpels, or glassClearly labeled as "Sharps Waste"
III. Storage of Hazardous Waste

Proper storage of hazardous waste in the laboratory is essential to maintain a safe working environment and comply with regulations.

Storage Guidelines:

  • Location: Store the hazardous waste container in a designated satellite accumulation area near the point of generation.[5]

  • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[1] The secondary container should be able to hold 110% of the volume of the primary container.[1]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1][3]

  • Time and Quantity Limits: Be aware of institutional and regulatory limits on the amount of hazardous waste that can be accumulated and the time it can be stored before collection.[1]

IV. Arranging for Disposal

Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[2][6] It must be collected by a licensed hazardous waste disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) office.

Procedure for Disposal Request:

  • Complete a Waste Information Form: Fill out your institution's hazardous waste information form, accurately listing the contents and quantities of the waste container.[2]

  • Schedule a Pickup: Contact your EHS office to schedule a collection of the hazardous waste.[1]

  • Prepare for Pickup: Ensure all containers are properly labeled, sealed, and stored in the designated accumulation area.

V. Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

Procedure for Empty Container Disposal:

  • Triple Rinsing: For containers that held acutely toxic materials, triple rinse with a suitable solvent that can dissolve the compound.[3][7] Collect the rinsate as hazardous waste.[3][7]

  • Defacing Labels: Completely remove or deface the original chemical label.[5][7]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Waste assess Assess Waste Type start->assess solid_waste Solid Waste (Contaminated PPE, etc.) assess->solid_waste liquid_waste Liquid Waste (Solutions) assess->liquid_waste containerize_solid Package in Labeled, Double-Bagged Container solid_waste->containerize_solid containerize_liquid Collect in Labeled, Leak-Proof Container liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment containerize_solid->storage containerize_liquid->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a cadinane-type sesquiterpenoid. The information is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general properties of cadinane (B1243036) sesquiterpenoids and related chemical structures.

Chemical and Physical Properties
PropertyInformationSource
Source The leaves of Casearia sylvestris[1]
Molecular Formula C15H20O3 (inferred)General knowledge
Appearance Likely a solid[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Store at 2-8°C in a tightly sealed vial for up to 24 months. For solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks.[1][2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationJustification
Hands Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Impervious gloves are recommended when handling similar substances[3].
Eyes Safety glasses with side shields or gogglesTo protect eyes from splashes or dust particles. Eye protection is a standard requirement for handling laboratory chemicals[3][4][5].
Body Laboratory coatTo protect skin and clothing from contamination[4][5].
Respiratory Use in a well-ventilated area. A dust mask (e.g., N95) may be necessary if handling a powder that can become airborne.To avoid inhalation of dusts or aerosols[3][5].
Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical for minimizing risks during the handling of this compound.

  • Preparation :

    • Before handling, allow the product to equilibrate to room temperature for at least one hour[1].

    • If the compound is a solid, gently shake the vial to ensure the contents have settled at the bottom[1][2]. For liquid products, centrifuge at 200-500 RPM to collect the liquid at the bottom of the vial[1].

    • Ensure a well-ventilated work area, such as a chemical fume hood.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing[4].

    • Do not eat, drink, or smoke when using this product[3].

    • Wash hands thoroughly after handling[3][5].

    • For preparing solutions, use the recommended solvents such as DMSO, ethyl acetate, or acetone[1]. If higher solubility is needed, the tube can be warmed to 37°C and sonicated[2].

  • Spill Management :

    • In case of a spill, evacuate the area if necessary.

    • For solid spills, sweep up and shovel into suitable containers for disposal. Avoid dust formation[4].

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Dispose of the compound and any contaminated materials in a designated, approved waste disposal plant[3]. Do not release into the environment[4].

  • Contaminated PPE : Dispose of used gloves and other contaminated disposable materials as chemical waste.

  • Container Disposal : Empty containers should be treated as chemical waste and disposed of accordingly.

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[4][5].
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention[5].
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[4][5].
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately[3][5].

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates the step-by-step workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Acquire Compound & SDS (if available) B Review Safety Information A->B C Don Personal Protective Equipment (PPE) B->C D Prepare Well-Ventilated Workspace C->D E Equilibrate Compound to Room Temperature D->E Proceed to Handling F Handle Compound in Fume Hood E->F G Weigh/Measure Required Amount F->G H Prepare Solution if Necessary G->H I Decontaminate Work Area H->I Proceed to Cleanup J Dispose of Waste in Designated Containers I->J K Remove and Dispose of Contaminated PPE J->K L Wash Hands Thoroughly K->L M In case of Spill or Exposure N Follow First Aid Measures M->N O Notify Lab Supervisor N->O

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.